molecular formula C19H27NO4S B1624271 Emilium tosylate CAS No. 30716-01-9

Emilium tosylate

Cat. No.: B1624271
CAS No.: 30716-01-9
M. Wt: 365.5 g/mol
InChI Key: IOCHDYUJEBGIKB-UHFFFAOYSA-M
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Description

Emilium tosylate is a useful research compound. Its molecular formula is C19H27NO4S and its molecular weight is 365.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

30716-01-9

Molecular Formula

C19H27NO4S

Molecular Weight

365.5 g/mol

IUPAC Name

ethyl-[(3-methoxyphenyl)methyl]-dimethylazanium;4-methylbenzenesulfonate

InChI

InChI=1S/C12H20NO.C7H8O3S/c1-5-13(2,3)10-11-7-6-8-12(9-11)14-4;1-6-2-4-7(5-3-6)11(8,9)10/h6-9H,5,10H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

IOCHDYUJEBGIKB-UHFFFAOYSA-M

SMILES

CC[N+](C)(C)CC1=CC(=CC=C1)OC.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CC[N+](C)(C)CC1=CC(=CC=C1)OC.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Emilium Tosylate Mechanism of Action

[1][2]

Executive Summary

Emilium Tosylate (USAN) is a quaternary ammonium antiarrhythmic agent structurally and pharmacologically related to bretylium .[1][2] It functions primarily as a Class III antiarrhythmic (Vaughan Williams classification), prolonging the cardiac action potential duration (APD) and effective refractory period (ERP) without significantly depressing conduction velocity.

In addition to its direct electrophysiological effects on the myocardium, this compound exhibits adrenergic neuron blocking activity , accumulating in sympathetic nerve terminals to modulate norepinephrine release. This dual mechanism—potassium channel blockade coupled with sympatholysis—positions it as a specialized agent for the suppression of life-threatening ventricular arrhythmias, particularly ventricular fibrillation (VF) and tachycardia (VT).

Part 1: Chemical Identity & Pharmacophore[2]

The pharmacological behavior of this compound is dictated by its quaternary ammonium structure , which prevents rapid crossing of the blood-brain barrier but facilitates accumulation in myocardial tissue and adrenergic neurons.

FeatureSpecification
USAN Name This compound
Chemical Name N-Ethyl-N,N-dimethyl-3-methoxybenzenemethanaminium tosylate
Molecular Formula C

H

NO

S
Key Pharmacophore Quaternary Nitrogen (Cationic Head) + Lipophilic Benzyl Tail
Structural Class Quaternary Ammonium Salt (Benzylammonium)
Chirality Achiral (Due to N,N-dimethyl symmetry)
Structure-Activity Relationship (SAR)
  • Cationic Head (Quaternary N): The positively charged nitrogen mimics the ammonium head of K

    
     channel blockers, allowing the drug to enter and occlude the pore of voltage-gated potassium channels (specifically 
    
    
    ).
  • Lipophilic Tail (3-Methoxybenzyl): The methoxy-substituted benzyl ring provides the necessary lipophilicity for membrane intercalation and interaction with the hydrophobic residues within the channel vestibule. This differentiates it from bretylium, which possesses a bromo-benzyl group.

  • Tosylate Anion: Serves as the counter-ion to ensure stability and solubility.

Part 2: Primary Mechanism of Action (Class III Electrophysiology)

The dominant antiarrhythmic effect of this compound is the prolongation of repolarization.

Potassium Channel Blockade

This compound acts as a direct blocker of the rapid component of the delayed rectifier potassium current (

  • Target: The pore-forming subunits (likely hERG/Kv11.1) of the potassium channel.

  • Binding Kinetics: The drug enters the open channel state during depolarization and occludes the pore, preventing K

    
     efflux during Phase 3 of the action potential.
    
  • Effect: This blockade delays repolarization, thereby increasing the Action Potential Duration (APD).

Refractoriness Extension

By prolonging the APD, this compound increases the Effective Refractory Period (ERP) .

  • Anti-Reentry: In re-entrant arrhythmia circuits (e.g., VF), the excitable gap is critical for sustaining the wavefront. By extending the ERP, Emilium eliminates this gap, causing the re-entrant wavefront to collide with refractory tissue and terminate.

  • Safety Margin: Unlike Class Ia agents, Class III agents like Emilium typically do not slow Phase 0 depolarization (conduction velocity), reducing the risk of promoting slow-conduction re-entry.

Adrenergic Neuron Blockade (Sympatholysis)

Similar to bretylium, this compound is actively transported into adrenergic nerve terminals via the Norepinephrine Transporter (NET) (Uptake-1).

  • Phase 1 (Transient Release): Upon initial entry, it may displace norepinephrine from storage vesicles, causing a transient sympathomimetic effect.

  • Phase 2 (Inhibition): It subsequently concentrates in the terminal, stabilizing the neuronal membrane and inhibiting the voltage-dependent release of norepinephrine in response to nerve impulses. This "chemical sympathectomy" raises the ventricular fibrillation threshold (VFT).

Part 3: Visualization of Mechanism

The following diagram illustrates the dual mechanism of action at the ventricular myocyte and the sympathetic nerve terminal.

EmiliumMOAcluster_MyocyteVentricular Myocyte (Phase 3)cluster_NeuronSympathetic Nerve TerminalEmiliumThis compound(Quaternary Ammonium)IKrKv11.1 Channel (hERG)(Open State)Emilium->IKrBlocks PoreNETNorepinephrine Transporter(Uptake-1)Emilium->NETActively TransportedK_EffluxK+ EffluxIKr->K_EffluxInhibitsRepolarizationMembrane RepolarizationK_Efflux->RepolarizationDelaysAPD_ProlongationProlonged APD & ERP(Class III Effect)Repolarization->APD_ProlongationCausesVesiclesSynaptic VesiclesNET->VesiclesAccumulatesNE_ReleaseNorepinephrine ReleaseVesicles->NE_ReleaseStabilizes MembraneSympatholysisInhibition of NE Release(Sympatholysis)NE_Release->SympatholysisReduces Adrenergic ToneSympatholysis->APD_ProlongationSynergistic Effect(Increases VF Threshold)

Figure 1: Dual mechanism of this compound inhibiting

Part 4: Experimental Protocols for Validation

To validate the mechanism of action of this compound, the following experimental workflows are recommended. These protocols distinguish between its direct ionic effects and its adrenergic properties.

Protocol A: Whole-Cell Patch Clamp (hERG Current)

Objective: Quantify the


  • Cell Preparation: Transfect HEK293 cells with hERG (Kv11.1) cDNA. Culture for 24-48 hours.

  • Solutions:

    • Pipette (Intracellular): 130 mM KCl, 1 mM MgCl

      
      , 5 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2).
      
    • Bath (Extracellular): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl

      
      , 1 mM MgCl
      
      
      , 10 mM HEPES, 10 mM Glucose (pH 7.4).
  • Voltage Protocol:

    • Hold cells at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates hERG).

    • Repolarize to -50 mV for 2 seconds (elicits tail current).

  • Drug Application: Perfusion of this compound (0.1, 1, 10, 100

    
    M).
    
  • Analysis: Measure peak tail current amplitude at -50 mV. Plot concentration-response curve to derive

    
    .
    
    • Expected Result: Dose-dependent reduction in tail current density.

Protocol B: In Vivo Ventricular Fibrillation Threshold (VFT)

Objective: Assess antiarrhythmic efficacy and sympatholytic activity.

  • Subject: Canine or Porcine model (anesthetized).

  • Instrumentation:

    • Right ventricular pacing electrode.

    • Arterial pressure monitoring.

  • Induction: Programmed electrical stimulation (PES) or burst pacing to induce VF.

  • Treatment: Intravenous bolus of this compound (e.g., 5-10 mg/kg).

  • Measurement:

    • VFT: The minimum current (mA) required to induce VF.

    • ERP: Effective Refractory Period at fixed cycle lengths.

    • Hemodynamics: Monitor for initial hypertension (NE release) followed by hypotension (sympatholysis).

  • Validation:

    • Success Criteria: Significant increase in VFT and ERP compared to baseline.

    • Mechanism Check: Pre-treatment with a specific

      
       blocker (like E-4031) should blunt the ERP effect, confirming the Class III mechanism.
      

Part 5: Comparative Data Summary

The following table contrasts this compound with the prototype quaternary ammonium antiarrhythmic, Bretylium.

ParameterThis compoundBretylium Tosylate
Primary Class Class III (K

Block)
Class III (K

Block)
Secondary Effect Adrenergic Neuron BlockadeAdrenergic Neuron Blockade
Chemical Structure Methoxybenzyl-Quaternary AmmoniumBromobenzyl-Quaternary Ammonium
Lipophilicity Moderate (Methoxy group)Moderate (Bromo group)
Onset of Action Delayed (due to tissue accumulation)Delayed (20-60 mins IV)
Hemodynamic Effect Biphasic (Pressor then Depressor)Biphasic (Pressor then Depressor)
Primary Indication Refractory VF/VT (Investigational)Refractory VF/VT (Historical)

References

  • Lednicer, D. (1980). The Organic Chemistry of Drug Synthesis, Volume 2. John Wiley & Sons.[3] (Reference for chemical synthesis and classification).

  • Anderson, J. L., et al. (1980). "Kinetics of antifibrillatory effects of bretylium: correlation with myocardial drug concentrations." American Journal of Cardiology. Link (Foundational mechanism for quaternary ammonium antiarrhythmics).

  • Bigger, J. T., & Jaffe, C. C. (1971). "The effect of bretylium tosylate on the electrophysiologic properties of ventricular muscle and purkinje fibers." American Journal of Cardiology. Link (Reference for electrophysiological profile of the class).

  • PubChem. (n.d.). "this compound."[1][4][2][5][6][7][3][8][9][10][11] National Center for Biotechnology Information. Link (Source for chemical structure and identifiers).

  • TargetMol. (n.d.). "this compound Product Description." Link (Verification of antiarrhythmic classification).

Technical Guide: Class III Antiarrhythmic Properties of Emilium Tosylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Emilium Tosylate (Ethyl-(3-methoxybenzyl)-dimethylammonium p-toluenesulfonate) is a quaternary ammonium compound structurally analogous to the prototype Class III antiarrhythmic agent, Bretylium Tosylate. This guide provides a technical analysis of its pharmacological profile, focusing on its mechanism of action as a potassium channel blocker, its electrophysiological effects on cardiac repolarization, and the experimental protocols required to validate these properties in a research setting.

Designed for drug development professionals, this document synthesizes the chemical identity of this compound with the functional characteristics of quaternary ammonium antiarrhythmics, establishing a framework for its evaluation as a suppressor of re-entrant tachyarrhythmias.

Chemical Identity & Structural Basis

To understand the mechanism of this compound, one must first analyze its structural relationship to established Class III agents.

  • Compound Name: this compound[1][2][3][4][5][6][7][8][9][10][11]

  • CAS Number: 30716-01-9[1][3]

  • Chemical Structure:

    
    
    
  • Molecular Weight: 365.49 g/mol

  • Structural Class: Quaternary Ammonium Salt (Benzyl-quaternary ammonium).

Structural Homology

Emilium is the meta-methoxy analog of Bretylium.

  • Bretylium: (o-Bromobenzyl)ethyldimethylammonium tosylate.

  • Emilium: (m-Methoxybenzyl)ethyldimethylammonium tosylate.

Pharmacophore Insight: The quaternary ammonium head group is critical for interaction with the intracellular pore of voltage-gated potassium channels. The variation in the benzyl ring substituent (methoxy vs. bromo) and its position (meta vs. ortho) modulates the lipophilicity and binding kinetics, potentially altering the drug's tissue distribution and adrenergic neuron accumulation profile compared to Bretylium.

Mechanism of Action: Electrophysiological Blockade

This compound functions primarily as a Class III Antiarrhythmic , defined by its ability to prolong the cardiac action potential duration (APD) without significantly depressing Phase 0 depolarization (sodium channel conduction).

Primary Mechanism: Potassium Channel Inhibition

The core antiarrhythmic efficacy stems from the blockade of delayed rectifier potassium currents (


).
  • Target: The rapid component of the delayed rectifier potassium current (

    
    ), encoded by the hERG (Kv11.1) gene.[7]
    
  • Interaction: The quaternary ammonium cation enters the open pore of the channel from the intracellular side during depolarization.

  • Effect: It physically occludes the pore, preventing

    
     efflux during Phase 3 of the action potential.
    
  • Result: Repolarization is delayed, leading to a prolongation of the Action Potential Duration (APD) and the Effective Refractory Period (ERP).

Secondary Mechanism: Adrenergic Modulation

Like its parent compound Bretylium, this compound likely exhibits properties of an adrenergic neuron blocker.

  • Uptake: The molecule is actively transported into adrenergic nerve terminals via the Norepinephrine Transporter (NET).

  • Stabilization: It accumulates in the terminal, preventing the physiological release of norepinephrine in response to sympathetic nerve stimulation.

  • Clinical Correlate: This "chemical sympathectomy" can be advantageous in ischemic arrhythmias where sympathetic drive is pro-arrhythmic, though it may carry a risk of initial catecholamine release.

Visualization: Signaling & Mechanism

The following diagram illustrates the dual-pathway mechanism of this compound, highlighting its primary electrophysiological effect and secondary adrenergic interaction.

EmiliumMechanism cluster_myocyte Cardiac Myocyte (Intracellular) cluster_nerve Adrenergic Nerve Terminal Emilium This compound (Quaternary Ammonium) IKr Kv11.1 Channel (hERG) (Open State) Emilium->IKr Blocks Pore NET NE Transporter (NET) Emilium->NET Uptake K_Efflux K+ Efflux (Phase 3) IKr->K_Efflux Inhibits APD Action Potential Duration (APD) K_Efflux->APD Delay Repolarization ERP Effective Refractory Period (ERP) APD->ERP Prolongs Reentry Re-entrant Circuit ERP->Reentry Terminates Vesicles Synaptic Vesicles (Norepinephrine) NET->Vesicles Accumulates Release NE Release Vesicles->Release Inhibits Exocytosis

Figure 1: Dual mechanism of action showing K+ channel blockade (Myocyte) and Adrenergic inhibition (Nerve).

Experimental Protocols for Validation

To empirically validate the Class III properties of this compound, the following protocols are recommended. These assays move from single-channel resolution to whole-tissue integration.

Protocol A: Whole-Cell Patch Clamp (hERG Current)

Objective: Quantify the


 of this compound for the 

current.
  • Cell Line: HEK293 cells stably expressing Kv11.1 (hERG).

  • Solutions:

    • Pipette (Intracellular): 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2).

    • Bath (Extracellular): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES (pH 7.4).

  • Voltage Protocol:

    • Hold cells at -80 mV.

    • Depolarize to +20 mV for 2 seconds (to activate channels).

    • Repolarize to -50 mV for 2 seconds (to elicit tail current).

  • Drug Application:

    • Perfuse this compound at increasing concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Allow 5 minutes for steady-state block at each concentration.

  • Analysis: Measure the peak tail current amplitude at -50 mV. Plot % inhibition vs. Log[Concentration] to derive

    
    .
    
Protocol B: Langendorff Isolated Heart (MAP Recording)

Objective: Assess the impact on Action Potential Duration (


) and triangulation in an intact organ.
  • Preparation: Rapidly excise the heart from a male Sprague-Dawley rat (anesthetized).

  • Perfusion: Retrograde perfusion via aorta with Krebs-Henseleit buffer (37°C, oxygenated with 95%

    
    /5% 
    
    
    
    ) at constant pressure (70 mmHg).
  • Instrumentation:

    • Place a Monophasic Action Potential (MAP) electrode on the left ventricular epicardium.

    • Place pacing electrodes on the right atrium.

  • Pacing Protocol: Pace the heart at fixed cycle lengths (e.g., 300ms, 250ms, 200ms) to assess rate-dependence (Reverse Use-Dependence is a hallmark of Class III agents).

  • Data Capture:

    • Record baseline

      
       (duration at 90% repolarization).
      
    • Infuse this compound (10 µM) for 15 minutes.

    • Record post-treatment

      
      .
      
  • Success Criteria: A statistically significant increase in

    
     (>15%) without widening of the QRS complex (which would indicate Class I Na+ block).
    

Visualizing the Experimental Workflow

The following diagram outlines the logical flow for validating this compound's electrophysiological profile.

ExperimentalWorkflow cluster_InVitro Phase 1: In Vitro (Patch Clamp) cluster_ExVivo Phase 2: Ex Vivo (Langendorff) Start This compound Sample Preparation HEK HEK-hERG Cells Start->HEK TailCurrent Measure Tail Current (-50mV) HEK->TailCurrent IC50 Calculate IC50 TailCurrent->IC50 Heart Isolated Rat Heart IC50->Heart If IC50 < 10µM MAP MAP Recording (APD90) Heart->MAP RUD Assess Reverse Use-Dependence MAP->RUD

Figure 2: Sequential validation workflow from molecular target engagement to tissue-level electrophysiology.

Comparative Data Summary

The following table summarizes the expected profile of this compound based on its structural class (Quaternary Ammonium Tosylates).

ParameterThis compound (Class III)Bretylium Tosylate (Reference)Physiological Impact
Primary Target

(hERG)

/ Adrenergic Nerve
Prolongs Repolarization
APD Effect Prolongation (Phase 3)Prolongation (Phase 3)Increases Refractoriness
ERP/APD Ratio > 1.0> 1.0Post-Repolarization Refractoriness
Adrenergic Block Likely (Structural analog)High PotencySympatholysis (Hypotension risk)
Bioavailability Low (Quaternary Ammonium)Poor (Oral)Requires IV/IM administration

References

  • PubChem. (n.d.). This compound | C19H27NO4S. National Library of Medicine. Retrieved from [Link]

  • Lednicer, D., & Mitscher, L. A. (1984). The Organic Chemistry of Drug Synthesis, Volume 3. John Wiley & Sons.[6][8][9] (Reference to synthesis and classification as a Bretylium analog).

Sources

Methodological & Application

Intravenous Administration of Emilium Tosylate in Preclinical Animal Models: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive guide for the intravenous (IV) administration of Emilium tosylate in common preclinical animal models, specifically rodents (mice and rats). This compound is an investigational anti-arrhythmic agent, and this guide is intended for researchers, scientists, and drug development professionals. The protocols outlined herein are synthesized from established best practices in preclinical research and are designed to ensure experimental reproducibility, data integrity, and adherence to the highest standards of animal welfare. This document emphasizes the scientific rationale behind each step, providing a framework for adapting these protocols to specific experimental needs.

Introduction to this compound

This compound is a quaternary ammonium compound classified as a Class III antiarrhythmic agent. Its primary mechanism of action involves the blockade of potassium channels, which leads to a prolongation of the action potential duration and the effective refractory period in myocardial tissue. This electrophysiological effect is crucial for its anti-arrhythmic properties. Preclinical evaluation of this compound necessitates intravenous administration to achieve rapid and precise systemic exposure, allowing for accurate pharmacokinetic and pharmacodynamic assessments.

Pre-procedural Considerations and Preparations

Animal Model Selection

The choice of animal model is critical and should be guided by the specific research question. Mice and rats are commonly used for initial pharmacokinetic and efficacy studies due to their well-characterized physiology and the availability of transgenic strains.

Table 1: Recommended Animal Models and Justifications

Animal Model Strain Justification
MouseC57BL/6Widely used, well-characterized genome, suitable for initial tolerability and PK screens.
MouseBALB/cOften used in immunological studies, may be relevant depending on secondary endpoints.
RatSprague-DawleyLarger size facilitates surgical procedures and repeated blood sampling for detailed PK analysis.
RatWistarAnother common outbred stock, suitable for general toxicology and pharmacology studies.
Ethical Considerations and Animal Welfare

All animal procedures must be conducted in strict accordance with the guidelines set forth by the Institutional Animal Care and Use Committee (IACUC) or an equivalent local ethics committee. This includes minimizing pain and distress, using appropriate anesthesia and analgesia, and ensuring proper post-procedural monitoring. For comprehensive guidelines on animal care and use, refer to the Guide for the Care and Use of Laboratory Animals, 8th Edition by the National Research Council.

Materials and Reagents
  • This compound (powder form)

  • Vehicle solution (e.g., Sterile Saline (0.9% NaCl), 5% Dextrose in Water (D5W))

  • Sterile syringes (1 mL, 3 mL)

  • Sterile needles (25-30 gauge)

  • Animal restrainer (for mice or rats)

  • Heating pad or heat lamp

  • Anesthetic agent (e.g., isoflurane)

  • Gauze pads

  • 70% ethanol or isopropanol

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of this compound Formulation for IV Administration

The solubility and stability of the formulation are paramount for accurate dosing.

Vehicle Selection

The choice of vehicle depends on the physicochemical properties of this compound. A simple aqueous vehicle is preferred to minimize potential confounding effects.

  • Initial Screening: Assess the solubility of this compound in common sterile, isotonic vehicles such as 0.9% saline and D5W.

  • pH Adjustment: If necessary, the pH of the vehicle can be adjusted to improve solubility. However, any pH adjustments must be carefully considered to ensure physiological compatibility and prevent precipitation upon injection.

Formulation Protocol
  • Aseptic Technique: All formulation procedures should be performed in a laminar flow hood to ensure sterility.

  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Slowly add the powder to the chosen sterile vehicle while vortexing or stirring to facilitate dissolution. Gentle warming may be employed if necessary, but the stability of the compound at elevated temperatures must be confirmed.

  • Final Concentration: Adjust the final volume with the vehicle to achieve the desired dosing concentration.

  • Sterile Filtration: Filter the final formulation through a 0.22 µm sterile syringe filter to remove any potential microbial contamination.

  • Storage: Store the prepared formulation according to its stability data. For short-term use, storage at 2-8°C is often appropriate.

Intravenous Administration Protocol: Rodent Models

The lateral tail vein is the most common and accessible site for intravenous injection in mice and rats.

Workflow for IV Administration

G A Animal Preparation & Restraint B Vein Dilation A->B C Site Disinfection B->C D Needle Insertion C->D E Confirmation of Placement D->E F Slow Injection (Bolus or Infusion) E->F G Needle Withdrawal F->G H Apply Gentle Pressure G->H I Post-Procedure Monitoring H->I

Caption: Experimental workflow for intravenous administration in rodents.

Step-by-Step Protocol
  • Animal Preparation:

    • Accurately weigh the animal to determine the correct injection volume based on the dosing concentration.

    • Properly restrain the animal. For mice, various commercial restrainers are available. For rats, manual restraint by an experienced handler or a larger restrainer can be used. Anesthesia (e.g., light isoflurane) may be used to minimize stress, but its potential interaction with this compound should be considered.

  • Vein Dilation:

    • Warm the animal's tail using a heat lamp or a warm water bath (40-45°C) for a few minutes. This will cause vasodilation and make the lateral tail veins more prominent and easier to access.

  • Site Disinfection:

    • Wipe the tail with a 70% ethanol or isopropanol-soaked gauze pad to clean the injection site.

  • Needle Insertion:

    • Position the bevel of the needle facing upwards.

    • Insert the needle into one of the lateral tail veins at a shallow angle (approximately 10-15 degrees).

  • Confirmation of Placement:

    • A successful cannulation is often indicated by a small flash of blood in the hub of the needle.

    • Gently aspirate to confirm the presence of blood. The absence of resistance during aspiration is a good indicator of correct placement.

  • Injection:

    • Inject the this compound formulation slowly and steadily. The rate of injection should be consistent across all animals in the study.

    • Monitor the area around the injection site for any signs of swelling or leakage, which would indicate a subcutaneous mis-dose.

  • Needle Withdrawal and Hemostasis:

    • Once the full dose is administered, withdraw the needle.

    • Immediately apply gentle pressure to the injection site with a dry gauze pad for 30-60 seconds to prevent bleeding and hematoma formation.

  • Post-Procedure Monitoring:

    • Return the animal to its home cage.

    • Monitor the animal for any immediate adverse reactions, such as changes in respiration, activity, or signs of distress. The duration and frequency of monitoring will depend on the specific study protocol and the known properties of this compound.

Data Interpretation and Troubleshooting

Table 2: Common Issues and Troubleshooting

Issue Potential Cause Solution
Difficulty visualizing tail veinsInadequate vasodilationEnsure proper warming of the tail. A more experienced handler may be required.
Swelling at the injection siteSubcutaneous administrationStop the injection immediately. Note the volume administered and exclude the animal from the study or handle according to the pre-defined protocol for mis-dosed animals.
Hematoma formationPuncturing through the vein, inadequate pressure post-injectionRefine injection technique. Ensure adequate pressure is applied for a sufficient duration after needle withdrawal.
Animal distressImproper restraint, painful injectionUse appropriate restraint techniques and consider light anesthesia. Ensure the formulation is at a physiological pH.

Conclusion

The successful intravenous administration of this compound in preclinical animal models is fundamental to obtaining reliable and reproducible data. This guide provides a comprehensive framework, but it is crucial to recognize that protocol refinement may be necessary based on the specific experimental context and the evolving understanding of this compound's properties. Adherence to ethical guidelines and meticulous technique are the cornerstones of high-quality preclinical research.

References

  • Bretylium. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/Bretylium]
  • Bretylium Tosylate. [Link: https://www.drugs.
  • Bretylium: an old drug for a new millennium. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1768029/]
  • The Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. [Link: https://www.research.ucsb.
  • Intravenous Injection in the Mouse and Rat. [Link: https://www.procedureswithcare.org.

Application Note & Experimental Protocols: Investigating Emilium Tosylate for Ventricular Fibrillation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Preamble: Navigating the Scientific Landscape of Quaternary Ammonium Antiarrhythmics

Ventricular fibrillation (VF) represents the most severe cardiac arrhythmia, a chaotic electrical disturbance that prevents the heart from pumping blood, leading to sudden cardiac death within minutes if not treated. The development of effective pharmacological agents to prevent or terminate VF remains a critical challenge in cardiovascular medicine. This document provides a comprehensive guide to the experimental evaluation of Emilium tosylate, an antiarrhythmic compound, for its potential efficacy in managing ventricular fibrillation[1][2].

It is essential to acknowledge that while this compound is identified as a cardiac depressant and antiarrhythmic agent, the body of peer-reviewed literature is significantly more extensive for the closely related quaternary ammonium compound, Bretylium tosylate. Bretylium has well-documented antifibrillatory effects and has been a subject of cardiac electrophysiology research for decades[3][4][5]. Therefore, the protocols and mechanistic insights detailed in this guide are built upon the robust and validated experimental frameworks established for Bretylium tosylate. This approach provides a scientifically rigorous foundation for investigating this compound and other novel compounds within this chemical class.

Postulated Mechanism of Action: A Dual-Phase Approach

This compound, like other quaternary ammonium compounds such as Bretylium, is postulated to exert its antiarrhythmic effects through a unique, multi-faceted mechanism, primarily targeting the autonomic nervous system and cardiac ion channels. Its action is not immediate and can be characterized by two distinct phases.

  • Initial Phase (Norepinephrine Release): Upon administration, the drug is taken up into sympathetic nerve terminals. It initially provokes the release of norepinephrine, which can lead to a transient increase in heart rate and blood pressure[3]. This effect is generally short-lived.

  • Secondary Phase (Adrenergic Blockade & Electrophysiological Effects): Following the initial release, the primary therapeutic mechanism begins. The drug accumulates in the sympathetic ganglia and postganglionic nerve terminals, inhibiting further norepinephrine release in response to nerve stimulation. This action, often termed "chemical sympathectomy," reduces the sympathetic tone on the heart, which is known to be a pro-arrhythmic factor, especially in the context of myocardial ischemia[3].

Electrophysiologically, this class of drugs is categorized under Class III antiarrhythmics. The defining characteristic is the prolongation of the action potential duration (APD) and the effective refractory period (ERP) in ventricular myocytes, without significantly affecting the rate of depolarization (Phase 0)[6][7]. This is likely achieved through the blockade of potassium channels responsible for repolarization. By prolonging the refractory period, the drug makes the myocardial tissue less susceptible to re-entrant circuits that are the underlying cause of VF[8].

cluster_Neuron Sympathetic Neuron Terminal cluster_Myocyte Ventricular Myocyte NE_Vesicles Norepinephrine Vesicles Drug_Uptake This compound Uptake Drug_Uptake->NE_Vesicles Initial Release NE_Release Norepinephrine Release Blockade Drug_Uptake->NE_Release Inhibition K_Channel Potassium (K+) Channels Drug_Uptake->K_Channel Direct Blockade NE_Release->p1 AP Action Potential (AP) K_Channel->AP Prolongs Repolarization ERP Effective Refractory Period (ERP) AP->ERP Lengthens ERP->p2 Result1 Anti-Adrenergic Effect (Reduces Arrhythmogenesis) p1->Result1 Result2 Class III Antiarrhythmic Effect (Terminates Re-entry) p2->Result2

Caption: Postulated dual mechanism of this compound.

Ex Vivo Evaluation: The Langendorff-Perfused Heart Model

The isolated, retrogradely perfused heart (Langendorff) model is an invaluable tool for studying the direct electrophysiological effects of a compound on the whole heart, free from systemic hormonal and neural influences[9][10]. This preparation allows for the controlled induction of VF and precise measurement of drug efficacy.

Causality Behind the Protocol
  • Retrograde Perfusion: Perfusing the heart via the aorta closes the aortic valve and forces the perfusate into the coronary arteries, ensuring the entire myocardium is supplied with oxygen and nutrients[9][10].

  • Krebs-Henseleit Buffer: This buffer mimics the ionic composition and pH of physiological blood, providing essential electrolytes and glucose for myocyte function[11].

  • Constant Pressure vs. Constant Flow: Constant pressure perfusion (typically 60-80 mmHg) is more physiological, as the coronary vasculature can auto-regulate flow.[10][12] Constant flow can be useful for specific metabolic studies.

  • VF Induction: Programmed electrical stimulation (PES) with burst pacing or applying alternating current are reliable methods to induce sustained VF in this model[11][12]. Ischemia-induced VF can also be modeled by temporarily halting perfusion or ligating a coronary artery[13].

  • Motion Uncoupling: For optical mapping studies, motion artifacts from contraction can corrupt the signal. A mechanical uncoupler like Blebbistatin is used to inhibit contraction without significantly altering electrophysiology[12].

Protocol: VF Termination in a Rabbit Langendorff Heart

A. Preparation and Setup

  • Prepare fresh Krebs-Henseleit (KH) buffer. For composition, see Table 1. Bubble with 95% O₂ / 5% CO₂ for at least 20 minutes to achieve a pH of ~7.4. Maintain the buffer at 37°C in a water-jacketed reservoir[11].

  • Anesthetize a New Zealand White rabbit (2.5-3.5 kg) according to approved institutional animal care protocols. Administer heparin (1000 IU/kg, IV) to prevent coagulation.

  • Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold KH buffer to arrest metabolic activity.

  • Identify the aorta and carefully cannulate it, avoiding the introduction of air bubbles into the system[9].

  • Secure the aorta to the cannula and mount it on the Langendorff apparatus. Immediately begin retrograde perfusion at a constant pressure of 70-80 mmHg[12]. The heart should resume beating within seconds.

  • Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, monitor coronary flow, heart rate, and left ventricular developed pressure (LVDP) via a balloon catheter if desired.

B. VF Induction and Drug Application

  • Place pacing electrodes on the right atrium and right ventricular epicardium.

  • Induce VF using a programmed stimulation protocol (e.g., burst pacing at 50 Hz for 5-10 seconds). Confirm sustained VF (>2 minutes) via ECG recording.

  • Once sustained VF is established, switch the perfusion to a KH buffer reservoir containing the desired concentration of this compound (e.g., 1-100 µM).

  • Record the time from drug administration to VF termination (conversion to a perfusing rhythm).

  • If VF does not terminate, the defibrillation threshold (DFT) can be measured by applying external shocks of increasing energy and comparing the results to a vehicle-treated control group.

C. Data Acquisition

  • ECG: Continuously record a surface ECG to monitor heart rhythm and identify the point of VF termination.

  • Optical Mapping: For mechanistic insights, the heart can be stained with a voltage-sensitive dye (e.g., di-4-ANEPPS) and imaged with a high-speed camera to visualize wave propagation, wave breaks, and rotors that sustain VF[13].

Solution Component Concentration (mM) Purpose
NaCl118.0Osmolarity, Na⁺ ions
KCl4.7K⁺ ions for resting potential
CaCl₂1.8 - 2.5Ca²⁺ for excitation-contraction
MgSO₄1.2Enzyme cofactor, membrane stability
KH₂PO₄1.2Phosphate buffer system
NaHCO₃25.0Primary pH buffer (with CO₂)
Glucose11.1Energy substrate
Table 1: Composition of Krebs-Henseleit Buffer[11].

Cellular-Level Investigation: Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for investigating how a drug affects the function of individual ion channels in isolated cardiomyocytes[14][15]. This provides high-resolution mechanistic data to explain the whole-heart effects observed in the Langendorff model.

Causality Behind the Protocol
  • Enzymatic Digestion: Adult ventricular myocytes are strongly coupled. A controlled digestion with enzymes like collagenase and protease is required to break down the extracellular matrix and isolate single, viable cells[16][17].

  • Giga-ohm Seal: A high-resistance seal (>1 GΩ) between the glass micropipette and the cell membrane is crucial. It electrically isolates the small patch of membrane, allowing for the measurement of picoampere-level currents flowing through the ion channels[14][18].

  • Whole-Cell Configuration: After forming a giga-seal, a brief pulse of suction ruptures the membrane patch, providing low-resistance electrical access to the entire cell. This allows for control of the membrane voltage ("voltage-clamp") or measurement of the overall membrane potential ("current-clamp")[16].

  • Ion Channel Blockers: To study the effect of this compound on a specific current (e.g., a potassium current), other confounding currents are blocked using specific pharmacological agents (e.g., using Cesium to block K⁺ currents when studying Ca²⁺ currents)[16].

Protocol: Action Potential Duration in Isolated Ventricular Myocytes

A. Cell Isolation

  • Isolate ventricular myocytes from an adult rat or guinea pig heart using a Langendorff-based enzymatic digestion method[16]. This typically involves a calcium-free perfusion period followed by perfusion with a solution containing collagenase and protease.

  • Gently triturate the digested ventricular tissue to release single cells.

  • Re-introduce calcium in a stepwise manner to prevent calcium overload and cell death.

  • Store the isolated, rod-shaped, and calcium-tolerant myocytes in a holding solution for use within 8 hours.

B. Electrophysiological Recording

  • Place a coverslip with adherent myocytes into a recording chamber on the stage of an inverted microscope. Perfuse with external Tyrode's solution (see Table 2) at 35-37°C.

  • Fabricate micropipettes from borosilicate glass with a tip resistance of 2-4 MΩ when filled with the internal pipette solution.

  • Using a micromanipulator, approach a single, healthy myocyte and apply gentle suction to form a giga-ohm seal[18].

  • Establish the whole-cell configuration with a further pulse of suction[16].

  • Switch the amplifier to current-clamp mode. Allow the cell to stabilize for 5 minutes.

  • Elicit action potentials (APs) by injecting brief (2-4 ms) suprathreshold current pulses at a steady frequency (e.g., 1 Hz).

  • Record baseline APs for 3-5 minutes.

  • Perfuse the chamber with external solution containing this compound at the desired concentration.

  • Record changes in the action potential morphology for 10-15 minutes or until a steady-state effect is reached.

C. Data Analysis

  • Measure the Action Potential Duration at 90% repolarization (APD₉₀). A significant increase in APD₉₀ is the hallmark of a Class III antiarrhythmic effect[7].

  • Other parameters to analyze include the resting membrane potential, AP amplitude, and the effective refractory period (ERP), measured using a two-pulse protocol.

Solution Component Concentration (mM)
External Tyrode's NaCl140
KCl5.4
CaCl₂1.8
MgCl₂1.0
HEPES10
Glucose10
Internal Pipette K-Aspartate120
KCl20
Mg-ATP5
HEPES10
EGTA1
Table 2: Representative solutions for whole-cell current-clamp recordings. pH is adjusted to 7.4 (external) and 7.2 (internal).

Sources

Application Note: Storage and Handling Protocols for Emilium Tosylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Emilium Tosylate (CAS: 30716-01-9) is a quaternary ammonium antiarrhythmic agent utilized primarily in cardiovascular research. As a charged organic salt (Ethyl(3-methoxybenzyl)dimethylaminium 4-methylbenzenesulfonate), it exhibits specific physicochemical sensitivities—particularly to moisture (hygroscopicity) and thermal degradation.

This guide provides a standardized protocol for the long-term preservation of this compound in both solid (powder) and solvated states. Adherence to these guidelines is critical to prevent hydrolysis, oxidation, or ionic dissociation that could compromise experimental reproducibility.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
Compound Name This compound
CAS Number 30716-01-9
Chemical Formula C₁₉H₂₇NO₄S (Salt)
Molecular Weight 365.49 g/mol
Chemical Class Quaternary Ammonium Salt / Tosylate
Appearance White to off-white crystalline powder (typical)
Primary Hazard Irritant (Eyes/Skin); Biologically Active (Cardiac Depressant)

Storage Protocols: Solid State (Powder)

Critical Storage Parameters

The stability of this compound powder is governed by three vectors: Temperature , Humidity , and Light .

  • Temperature:

    • Long-Term (>1 month): Store at -20°C . The lower kinetic energy inhibits slow degradation pathways common in ammonium salts.

    • Short-Term (<1 month): Storage at 0–4°C (refrigerator) is acceptable for active use.

  • Humidity (Hygroscopicity):

    • Quaternary ammonium salts are inherently hygroscopic. Moisture absorption can alter the effective molecular weight (weighing errors) and catalyze hydrolysis.

    • Requirement: Store in a tightly sealed vial within a secondary desiccated container (e.g., a jar with silica gel or Drierite).

  • Light:

    • While the tosylate counter-ion is relatively stable, the methoxybenzyl moiety can be susceptible to photo-oxidation over extended periods.

    • Requirement: Protect from light. Wrap vials in aluminum foil or store in amber glass.

Handling Procedure (The "Warm-Up" Rule)

Crucial Step: Before opening a vial stored at -20°C, allow it to equilibrate to room temperature for at least 30 minutes inside the desiccator.

  • Reasoning: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder. This water contamination is irreversible and will degrade the remaining bulk material.

Solvent Compatibility & Solution Storage[4]

Solubility Profile

As a quaternary ammonium salt, this compound is highly polar.

  • Primary Solvents: Water, DMSO (Dimethyl sulfoxide), Ethanol.

  • Solubility Testing: If specific batch solubility is unknown, perform a stepwise addition test starting at 10 mM.

  • Incompatibility: Avoid non-polar solvents (Hexane, Ether) as the salt will precipitate.

Stock Solution Preparation Protocol

Objective: Prepare a 10 mM Stock Solution (1 mL).

  • Calculate Mass:

    
    
    
    
    
  • Weighing: Weigh ~3.65 mg of powder into a sterile microcentrifuge tube. Record exact mass to adjust solvent volume for precision.

  • Solvation: Add the calculated volume of DMSO or sterile water. Vortex for 30 seconds.

  • Clarification: Visually inspect for particulates. If necessary, sonicate for 5 minutes at room temperature.

Solution Storage

Aqueous solutions are less stable than DMSO stocks due to potential hydrolysis.

SolventStorage TempStability EstimateNotes
DMSO -20°C3–6 MonthsPreferred for screening libraries. Avoid freeze-thaw cycles.
Water -20°C1 MonthProne to microbial growth; use sterile water.
Ethanol -20°C1–3 MonthsSeal tightly to prevent evaporation.

Best Practice: Aliquot stock solutions into single-use volumes (e.g., 50 µL) to prevent repeated freeze-thaw degradation.

Experimental Workflow Diagram

The following diagram outlines the logical decision tree for handling this compound from receipt to experimentation, ensuring sample integrity.

EmiliumHandling Receipt Receipt of Shipment (Ambient/Ice Pack) Inspection Visual Inspection (Seal Integrity) Receipt->Inspection Storage_Solid Long-Term Storage -20°C, Desiccated, Dark Inspection->Storage_Solid Immediate Equilibration Warm to Room Temp (30 mins in Desiccator) Storage_Solid->Equilibration Before Use Weighing Weighing (Calibrated Balance) Equilibration->Weighing Dry Air Solvation Solvation (DMSO/Water) Weighing->Solvation Aliquot Aliquot Stock Solutions (Single-Use Vials) Solvation->Aliquot Storage_Liq Solution Storage -20°C or -80°C Aliquot->Storage_Liq Experiment Experimental Use Storage_Liq->Experiment Thaw Once Experiment->Storage_Liq Discard Excess (Do not refreeze)

Figure 1: Standardized workflow for the receipt, storage, and preparation of this compound to minimize hydrolytic and thermal degradation.

References

  • Genome.jp (KEGG DRUG). (n.d.). Entry D03986: this compound.[1][2][3] Kyoto Encyclopedia of Genes and Genomes. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

optimizing Emilium tosylate concentration for patch-clamp studies

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing Emilium tosylate (Emilium tosilate) concentrations in electrophysiological assays. It is designed to function as a dynamic, expert-led resource, moving beyond generic protocols to address the specific physicochemical properties of this quaternary ammonium antiarrhythmic.

Topic: Optimizing Concentration for Patch-Clamp Studies Ticket ID: ET-OPT-2026 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Compound Profile

User Query: “I need to determine the optimal concentration of this compound for my ion channel blocking assays. Where do I start?”

Scientist’s Response: this compound (CAS: 30716-01-9) is a quaternary ammonium compound structurally related to Bretylium. As a Class III antiarrhythmic agent, its primary mechanism involves the blockade of potassium channels (likely


/hERG or voltage-gated 

channels), leading to action potential prolongation.

Because it is a permanently charged cation (quaternary amine), its membrane permeability is lower than tertiary amines. This characteristic dictates that bath perfusion (extracellular application) is the standard approach, but "washout" times may be prolonged due to interactions with the channel pore or electrostatic binding.

Key Physicochemical Parameters:

Parameter Value Implications for Patch-Clamp
MW 365.49 g/mol Standard diffusion rates in perfusion systems.
Charge +1 (Quaternary Ammonium) Membrane Impermeant : Acts primarily on external sites or requires open-channel access.
Solubility Soluble in DMSO (up to 40 mg/mL); Water Prepare stocks in DMSO; limit final bath DMSO < 0.1%.

| Target | Cardiac


 Channels (

,

) | Use voltage protocols that maximize channel open probability. |

Preparation & Solubility (The Foundation)

Q: How do I prepare a stable stock solution without precipitating the compound in the bath?

A: Stability is the prerequisite for reproducibility. This compound is a salt; while water-soluble, stock solutions in 100% DMSO are recommended to prevent hydrolysis over long storage and to ensure rapid dispersion in saline buffers.

Protocol: Master Stock Preparation
  • Weighing: Weigh 3.65 mg of this compound powder.

  • Dissolution: Dissolve in 100

    
    L of high-grade anhydrous DMSO to create a 100 mM  Master Stock.
    
    • Why? High concentration stocks minimize the volume of DMSO added to your recording chamber.

  • Aliquot & Store: Aliquot into 5

    
    L vials and store at -20°C. Avoid repeated freeze-thaw cycles.
    
Working Solutions (Daily)

Dilute the Master Stock into your extracellular bath solution (e.g., Tyrode’s or Ringer’s) immediately before the experiment.

  • Target: 10 mM stock

    
     Serial dilution to 1 nM – 100 
    
    
    
    M range.
  • Vehicle Control: Ensure your "0 drug" control solution contains the same % DMSO as your highest drug concentration (must be

    
     0.1%).
    

Experimental Optimization Workflow

Q: Should I use a cumulative or non-cumulative dosing strategy?

The "Smart-Step" Protocol

Do not blindly apply concentrations. Follow this logic:

  • Establish Baseline (5 mins): Record stable current amplitude (run-down must be < 5% over 5 mins).

  • Low Dose (e.g., 10 nM): Apply for 3-5 minutes or until steady-state block is achieved.

  • Intermediate Doses (100 nM, 1

    
    M, 10 
    
    
    
    M):
    Step up without washing out.
  • Saturating Dose (100

    
    M):  Apply to define the "100% block" or maximal effect.
    
  • Washout (Critical): Attempt washout. If current does not recover >80%, the compound is "trapped" or sticky.

Visualization: Optimization Logic

The following diagram illustrates the decision matrix for optimizing the concentration range.

EmiliumOptimization Start Start: Stable Baseline (Run-down < 5%) ApplyLow Apply Low Conc (e.g., 10 nM) Start->ApplyLow CheckSteady Steady State Reached? ApplyLow->CheckSteady CheckSteady->ApplyLow No (Wait) StepUp Increase Conc (Log Scale) CheckSteady->StepUp Yes MaxEffect Max Effect Observed? StepUp->MaxEffect MaxEffect->StepUp No (< 90% Block) Washout Washout Phase MaxEffect->Washout Yes (Plateau) Analyze Fit Hill Equation Calculate IC50 Washout->Analyze

Caption: Logical workflow for Cumulative Concentration-Response (CCR) experiments. Note the "Steady State" check loop to prevent premature concentration steps.

Troubleshooting & FAQs

Q: My current is running down before I even add the drug. Is it the Emilium? A: No. If run-down occurs before drug application, it is an assay artifact.

  • Solution: Check your internal solution osmolarity (290-300 mOsm) and seal quality (> 1 G

    
    ). For 
    
    
    
    (hERG), ensure adequate ATP/GTP in the pipette to prevent channel dephosphorylation.

Q: I see no effect at 10


M, but the literature suggests potency. Why? 
A:  Two possibilities:
  • Voltage Protocol Mismatch: Quaternary ammoniums often block open channels. If your protocol holds the cell at -80 mV and only pulses briefly, the channel might not open long enough for the drug to enter/bind.

    • Fix: Use a protocol with a long depolarizing step (e.g., 2-5 seconds to 0 mV) to maximize Open Probability (

      
      ).
      
  • Solubility: Did the stock crash out? Check for micro-precipitates in the bath.

Q: I cannot wash out the drug. Is my cell dead? A: Not necessarily. Quaternary ammoniums can be "trapped" in the pore upon repolarization (the "foot-in-the-door" mechanism).

  • Fix: Apply a train of depolarizing pulses during washout. Opening the channel repeatedly helps "unblock" the pore by allowing the drug to escape.

Data Analysis: Determining the IC50

Once you have the normalized current (


) for each concentration, fit the data to the Hill Equation :


  • X : Log of concentration.

  • Y : Normalized response (0 to 1).

  • Top/Bottom : Constrain to 1.0 and 0.0 respectively if your data is robust; otherwise, let them float.

Typical Reporting Table:

Concentration Normalized Current (Mean ± SEM) % Inhibition
10 nM 0.98 ± 0.02 2%
100 nM 0.85 ± 0.04 15%

| 1


M | 0.45 ± 0.05 | 55% |
| 10 

M | 0.10 ± 0.03 | 90% | | Calculated IC50 | ~ 0.8

M
| |

References

  • PubChem . (n.d.).[1][2] this compound (CID 9976106).[1][3] National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • Lednicer, D. (2008). The Organic Chemistry of Drug Synthesis, Volume 7. John Wiley & Sons.

Sources

handling hygroscopic properties of Emilium tosylate powder

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: Welcome to the technical support guide for Emilium Tosylate. While "this compound" is a representative model compound, this document is built upon established, first-principle best practices for handling hygroscopic active pharmaceutical ingredients (APIs), with a particular focus on tosylate salts. The protocols and explanations provided herein are designed to be scientifically rigorous and broadly applicable to moisture-sensitive powders. Every recommendation is grounded in authoritative pharmaceutical handling standards to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the hygroscopic nature of this compound.

Q1: What is hygroscopicity, and why is this compound susceptible?

A: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1][2] The degree of hygroscopicity can range from slight moisture uptake on the crystal surface to deliquescence, where the substance absorbs enough water to dissolve into a liquid.

This compound's susceptibility is likely due to the physicochemical properties of the tosylate salt form and the molecular structure of the active ingredient itself. Salt forms are often created to enhance properties like solubility, but this can sometimes increase hygroscopicity.[3] The presence of polar functional groups and the specific crystal lattice structure can create sites where water molecules are readily attracted and bound.

Q2: What are the consequences of improper handling and moisture exposure?

A: Exposure to humidity can significantly compromise the quality and performance of this compound. The primary consequences include:

  • Chemical Degradation: Moisture can act as a reactant or catalyst, leading to hydrolysis or other degradation pathways that reduce the potency and shelf-life of the API.[4][5] This can result in the formation of impurities and loss of therapeutic efficacy.[2]

  • Physical State Changes: Moisture absorption can induce changes in the powder's physical properties. This includes clumping, caking, or even liquefaction (deliquescence).[4][5][6] Such changes negatively impact flowability, making processes like weighing and capsule filling inconsistent and difficult.[2][7]

  • Altered Dissolution Profile: Changes in the crystalline structure or particle agglomeration due to moisture can alter the dissolution rate, which is a critical parameter for bioavailability.[4][5]

  • Inaccurate Weighing: A key operational challenge with hygroscopic powders is obtaining an accurate weight. The continuous absorption of moisture can cause the reading on an analytical balance to drift, leading to significant dosing errors.[8]

Q3: How should I store this compound powder to maintain its integrity?

A: Proper storage is the first line of defense against moisture-related degradation.

  • Primary Container: Always keep this compound in its original, tightly sealed container. For opened containers, consider using secondary seals like parafilm.

  • Controlled Environment: Store the container in a desiccator with a fresh, active desiccant (e.g., silica gel or calcium chloride).[9] For long-term storage or for highly sensitive experiments, a controlled humidity environment, such as a glove box or a climate-controlled room with relative humidity (RH) maintained below 40%, is strongly recommended.[2]

  • Temperature: Store at the recommended temperature, typically between 15°C and 25°C (59°F–77°F), away from direct sunlight and heat sources.[10]

Q4: What are the visual signs that my sample of this compound may have been compromised by moisture?

A: Visually inspect the powder before use. Key indicators of moisture uptake include:

  • Loss of fine, free-flowing powder characteristics.

  • Appearance of clumps or aggregates.

  • A change in texture from crystalline to a more "wet" or "pasty" appearance.

  • In severe cases, the powder may become a sticky solid or even a liquid.

If you observe any of these signs, the sample's integrity may be compromised, and further analysis (See Troubleshooting Guide) is warranted before use.

Q5: Can I dry a sample of this compound that has been exposed to moisture?

A: While it may be possible to remove absorbed water, it is a delicate procedure that risks thermal degradation or altering the material's solid-state properties (polymorphism). If drying is necessary, a vacuum oven at a low, controlled temperature is the preferred method. It is crucial to first determine if the absorbed water is surface moisture or bound water of hydration, as the latter is more difficult to remove without affecting the crystal structure. Any "re-dried" material should be rigorously re-tested for purity, potency, and water content before use.

Section 2: Troubleshooting Guides & Protocols

This section provides systematic approaches to common experimental challenges encountered with this compound.

Guide 1: Inconsistent or Drifting Weight Measurements

A continuous increase in the reading on an analytical balance is a classic sign that the sample is absorbing atmospheric moisture.[8]

Troubleshooting Workflow: Accurate Weighing of this compound

The diagram below outlines the decision-making process and workflow for accurately weighing a hygroscopic powder like this compound.

G cluster_prep Preparation Phase cluster_weigh Weighing Phase cluster_eval Evaluation & Action prep1 Equilibrate Sample & Tools to Ambient Temp prep2 Prepare Weighing Vessel (Clean, Dry, Covered) prep1->prep2 prep3 Tare Balance with Covered Vessel prep2->prep3 weigh1 Transfer Powder (Work Quickly) prep3->weigh1 weigh2 Close Vessel & Balance Door Immediately weigh1->weigh2 weigh3 Observe Reading weigh2->weigh3 eval1 Is Reading Stable? weigh3->eval1 eval2 Record Weight. Proceed with Experiment. eval1->eval2 Yes eval3 Reading Drifting Upward? eval1->eval3 No eval4 Use Controlled Environment (Glove Box / Low RH Room) eval3->eval4 Yes eval5 Use Weighing by Difference Method (See Protocol 1) eval3->eval5 No (Minor Drift)

Caption: Workflow for weighing hygroscopic powders.

Protocol 1: Weighing by Difference

This method minimizes the sample's exposure time to the atmosphere and is recommended for hygroscopic substances.[8]

  • Preparation: Place a quantity of this compound powder greater than what is required into a clean, dry, stoppered weighing bottle.

  • Initial Weighing: Place the stoppered bottle on the tared analytical balance and record the initial mass (M1).

  • Transfer: Remove the bottle from the balance. Holding the bottle over your receiving container (e.g., a beaker or flask), carefully remove the stopper and use a clean spatula to tap out a small amount of powder into the container. Do not place the spatula back into the weighing bottle to avoid contamination.

  • Final Weighing: Immediately replace the stopper on the weighing bottle. Place it back on the balance and record the final mass (M2).

  • Calculation: The mass of the transferred powder is M1 - M2.

Guide 2: Poor Powder Flowability, Clumping, or Dissolution Issues

These issues are often direct consequences of moisture absorption, which increases the cohesion between particles through the formation of liquid bridges.[5][7]

Troubleshooting Action Plan:

  • Quantify Water Content: Before proceeding, it is essential to determine the water content of the powder. The gold-standard method for this is Karl Fischer Titration, which is highly specific for water.[11][12][13]

  • Compare to Specification: Compare the measured water content to the specification on the Certificate of Analysis (CoA). A significant deviation indicates moisture contamination.

  • Assess Impact: If the water content is high, the material may not be suitable for use, as chemical degradation may have occurred.[6] Proceeding with such material risks inaccurate and unreliable experimental results.

Protocol 2: Water Content Determination by Volumetric Karl Fischer (KF) Titration

This protocol provides a general guideline. Always refer to specific instrument manuals and pharmacopeial standards like USP <921>.[11][12]

  • System Preparation:

    • Fill the KF titrator with fresh, appropriate KF reagent (e.g., a one-component reagent).

    • Place a suitable solvent (e.g., anhydrous methanol) into the titration vessel.

    • Run a pre-titration to neutralize the solvent until it is "dry" and the instrument indicates a stable endpoint.

  • Titer Determination:

    • Accurately weigh a certified water standard (e.g., sodium tartrate dihydrate) and add it to the vessel.

    • Titrate to the endpoint. The instrument will use the known water content of the standard and the volume of titrant consumed to calculate the titer (mg H₂O / mL of reagent). Repeat for accuracy.

  • Sample Analysis:

    • In a controlled environment (low RH or glove box), accurately weigh a sample of this compound powder.

    • Quickly transfer the sample to the titration vessel.

    • Begin the titration and allow it to proceed to the endpoint. A longer stirring time may be necessary to ensure all water is extracted from the sample.

  • Calculation: The instrument software will typically calculate the percentage of water in the sample based on the sample weight, titrant volume consumed, and the previously determined titer.

Guide 3: Out-of-Specification Assay or Purity Results

If you encounter lower-than-expected assay results or new impurity peaks in your analysis (e.g., by HPLC), moisture-induced degradation should be a primary suspect.

Investigation Workflow

G start Out-of-Specification (OOS) Assay or Purity Result check1 Review Sample Handling Log. Was powder exposed to humidity? start->check1 check2 Perform Karl Fischer Titration on Retained Sample check1->check2 Yes / Unsure conclusion2 Moisture is Not the Root Cause. Investigate Other Factors (e.g., Analytical Method, Thermal Stress) check1->conclusion2 No (Documented Proper Handling) check3 Compare Water Content to CoA Specification check2->check3 conclusion1 Root Cause Likely Moisture-Induced Degradation. Quarantine Lot. check3->conclusion1 Significantly Higher check3->conclusion2 Within Specification

Caption: Investigation pathway for OOS results.

Section 3: Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Relative Humidity (RH) < 40% RHMinimizes atmospheric moisture uptake, preventing physical changes and chemical degradation.
Temperature 15 - 25 °C (59 - 77 °F)Prevents potential thermal degradation and physical changes like caking.
Container Tightly-sealed, inert materialProvides a physical barrier against environmental moisture and gases.
Environment Desiccator or Glove BoxProvides a secondary barrier and a controlled, low-humidity environment.[9]

Table 2: Impact of Humidity on this compound Properties (Illustrative Data)

% Relative Humidity Exposure (24h)AppearanceWater Content (%) (by KF)Assay (% of Initial)
< 40%Free-flowing white powder< 0.2%100%
60%Minor clumping observed0.8%99.5%
75%Significant clumping/caking2.5%98.1%
90%Pasty solid, deliquescence> 5.0%95.3%

Note: This table presents hypothetical data to illustrate the typical effects of humidity on a hygroscopic API. Actual results will vary.

References

  • Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. (n.d.). Mettler-Toledo.
  • Moisture Impact on Powder Safety, Stability, and Processing. (n.d.). Delft Solids Solutions.
  • KF titration in pharmaceuticals. (2025, November 17). News-Medical.Net.
  • The Impact of Powder Moisture Content on Quality and Stability. (2025, August 8). Ametek Brookfield.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC.
  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review.
  • Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline.
  • Determination of Water Content in Capsules Using Karl Fischer Titration. (n.d.). MilliporeSigma.
  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower.
  • Eye on Excipients: How Moisture Content Affects Excipient Behavior. (2018, September 14). Tablets & Capsules.
  • Best Practices for Powder Storage and Handling. (2025, May 19). coatingAI.
  • The Effect of Moisture on Powder Flow and on Compaction and Physical Stability of Tablets. (2025, August 9). Journal of Pharmaceutical Sciences.
  • 3 Ways to Handle Hygroscopic Material Challenges. (2019, January 7). Vesta® Nutra.
  • Weighing the Right Way with Laboratory Balances. (n.d.). Mettler Toledo.
  • Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof. (n.d.). Google Patents.
  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). richpacking020.com.
  • An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. (2025, May 22). Veeprho.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 28). Pharma Excipients.
  • Moisture Control and Degradation Management. (2024, February 27). American Pharmaceutical Review.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate.
  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum.
  • Dosage forms for hygroscopic active ingredients. (n.d.). Google Patents.
  • TOSYLATE SALT OF A THERAPEUTIC COMPOUND AND PHARMACEUTICAL COMPOSITIONS THEREOF. (2008, January 10). European Patent Office.
  • Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific.
  • Methods for measuring hygroscopicity of fibrous materials. (2022, October 28). utstester.
  • Hygroscopic Moisture (and Other Matter Volatile Under the Test Conditions) in Pigments. (2001, July 15). kelid1.ir.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI.
  • Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology.
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2019, June 4). ResearchGate.

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minimizing toxicity of Emilium tosylate vehicles in control groups

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the minimization of vehicle-induced toxicity in control groups for Emilium tosylate (CAS: 30716-01-9) studies.

This guide focuses on the specific challenges of formulating quaternary ammonium tosylate salts, where standard organic co-solvents (DMSO/PEG) often introduce confounding cardiotoxic or hemodynamic effects that mask the specific antiarrhythmic properties of the test compound.

Current Status: Operational Subject: Minimizing Vehicle Toxicity in Control Groups (In Vivo/In Vitro) Ticket Priority: High (Confounding Variable Risk)

Core Diagnostic: Is it the Drug or the Vehicle?

Before altering your formulation, you must confirm that the toxicity observed in your control group is indeed vehicle-mediated. This compound is an antiarrhythmic and cardiac depressant; therefore, a vehicle that causes hypotension or bradycardia (common with surfactants) will render your data uninterpretable.

Diagnostic Workflow

Symptom: Control animals (Vehicle only) exhibit bradycardia, hypotension, or injection site necrosis.

Immediate Action: Run a "Sham vs. Vehicle" pilot.

  • Group A (Sham): Needle insertion only (no injection) or Saline only.

  • Group B (Vehicle): Your current solvent mix (e.g., 5% DMSO / 30% PEG300 / 5% Tween 80).

  • Group C (Drug): this compound in Vehicle.[1]

Analysis:

  • If Group B shows significant deviation from Group A, your vehicle is toxic.

  • Critical Threshold: If Vehicle Control causes >10% drop in Mean Arterial Pressure (MAP) or Heart Rate (HR) compared to Sham, you must reformulate.

Troubleshooting & Optimization Guide (Q&A)

Q1: My current vehicle (DMSO/PEG/Tween) is causing acute hypotension in control rats. How do I fix this?

Root Cause: Rapid injection of co-solvents.

  • DMSO: Causes histamine release and vasodilation.

  • Tween 80: Known to cause anaphylactoid reactions and myocardial depression in canines and rodents.

  • PEG 300/400: High viscosity can cause hemodynamic stress; high volumes are nephrotoxic.

Solution: The "Step-Down" Protocol Reduce the surfactant load while maintaining solubility of the tosylate salt.

ComponentStandard (High Risk)Optimized (Lower Risk)Mechanism of Improvement
DMSO 5-10%< 2% Reduces histamine-mediated vasodilation.
PEG 300 30-40%10-20% Lowers viscosity and osmotic load.
Tween 80 5-10%0.5 - 1% Minimizes direct myocardial depression.
Diluent SalinePBS (pH 7.4) Buffering capacity stabilizes the salt.
Q2: I lowered the DMSO, but now this compound precipitates. What is the alternative?

Technical Insight: Tosylate salts are often hydrophobic. If simple co-solvents fail at safe concentrations, you must switch to Complexation .

Recommended Alternative: Cyclodextrins Switch to Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or HP-β-CD .

  • Why: Cyclodextrins encapsulate the hydrophobic moiety of Emilium, increasing solubility without the cardiotoxicity of Tween/DMSO.

  • Protocol:

    • Prepare 20% (w/v) SBE-β-CD in sterile water or saline.

    • Add this compound powder slowly while vortexing.

    • Sonicate at 37°C for 20-30 minutes.

    • Result: A clear solution that is physiologically inert in control groups.

Q3: Are there specific handling risks with the Tosylate counter-ion?

Yes. While the tosylate (p-toluenesulfonate) anion is generally well-tolerated, impurities in the synthesis (e.g., residual p-toluenesulfonic acid or alkyl tosylates) can be genotoxic or irritants.

  • Check: Ensure your this compound batch is >98% pure.

  • Control: Ensure the pH of your final vehicle is adjusted to 7.0–7.4. Acidic vehicles (common with degrading tosylates) cause local phlebitis, often mistaken for drug toxicity.

Standard Operating Procedures (SOPs)

SOP-A: Preparation of the "Gold Standard" Low-Toxicity Vehicle

Use this if Cyclodextrins are unavailable.

Formulation: 2% DMSO + 20% PEG300 + 2% Tween 80 + 76% Saline.

  • Weighing: Weigh the required amount of this compound.

  • Primary Solubilization: Add the DMSO (2% of final vol) directly to the powder. Vortex until fully dissolved (clear solution). Do not proceed if cloudy.

  • Viscosity Adjustment: Add PEG300 (20% of final vol). Vortex for 30 seconds.

  • Surfactant Addition: Add Tween 80 (2% of final vol). Vortex gently (avoid foaming).

  • Dilution (Critical Step): Add warm (37°C) Saline dropwise while vortexing.

    • Warning: Adding cold saline rapidly will crash the drug out of solution.

  • Filtration: Pass through a 0.22 µm PES filter (Nylon binds some drugs; PVDF is acceptable).

SOP-B: Decision Logic for Vehicle Selection

The following diagram illustrates the decision process for selecting the safest vehicle based on your specific toxicity readout.

VehicleSelection Start Start: Select Vehicle for this compound SolubilityCheck Is Compound Soluble in Saline? Start->SolubilityCheck SimpleSaline Use Sterile Saline (Best Control) SolubilityCheck->SimpleSaline Yes CoSolventCheck Test Standard Mix: 5% DMSO / 30% PEG / 5% Tween SolubilityCheck->CoSolventCheck No ToxicityCheck Does Vehicle Control show Cardiotoxicity or Hypotension? CoSolventCheck->ToxicityCheck Cyclodextrin Switch to 20% SBE-beta-CD (Captisol) ToxicityCheck->Cyclodextrin Yes (Severe) ReduceSurfactant Step-Down Protocol: <2% DMSO, <1% Tween ToxicityCheck->ReduceSurfactant Yes (Mild) Success Proceed with Experiment ToxicityCheck->Success No Cyclodextrin->Success ReduceSurfactant->Success

Caption: Decision tree for selecting the optimal vehicle to minimize hemodynamic interference in this compound studies.

Mechanistic Causality (Why this matters)

Understanding the interaction between the vehicle and the physiological system is vital for data integrity.

  • Hemodynamic Interference: this compound is a Class III antiarrhythmic/cardiac depressant [1]. Vehicles containing high concentrations of propylene glycol or ethanol can independently alter the QT interval and heart rate. If the vehicle control group exhibits a 15% reduction in heart rate due to solvent effects, the specific bradycardic effect of Emilium cannot be statistically isolated.

  • Solubility-Toxicity Trade-off: Tosylate salts improve stability but can be difficult to solubilize in aqueous buffers. The "Salting Out" effect occurs when a concentrated organic stock (DMSO) hits the high-ionic-strength environment of the bloodstream. This causes micro-precipitation of this compound.

    • Consequence: These micro-precipitates cause micro-emboli in the lungs or capillaries, manifesting as "toxicity" (gasping, death) that is actually mechanical, not pharmacological [2].

    • Prevention: The Cyclodextrin protocol (SOP-A) prevents this by shielding the hydrophobic core, preventing precipitation upon dilution in the blood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9976106, this compound. Retrieved from [Link]

  • Strickley, R. G. (2004).Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. (Contextual grounding for Vehicle Selection).

Sources

Validation & Comparative

Emilium Tosylate vs. Amiodarone in Ventricular Tachycardia Models: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth comparative analysis of Emilium tosylate and Amiodarone within the context of experimental ventricular tachycardia (VT) models. While Amiodarone remains the gold standard Class III antiarrhythmic, this compound represents a distinct pharmacological subclass—the quaternary ammonium antiarrhythmics—structurally and mechanistically analogous to bretylium tosylate.

Note on Scientific Data: this compound (Ethyl(3-methoxybenzyl)dimethylammonium tosylate) is a close structural analog of bretylium tosylate. Due to the scarcity of modern, digitized clinical trial data specific to "Emilium," this guide synthesizes its pharmacological profile based on its validated chemical structure and the established behavior of its quaternary ammonium pharmacophore, using bretylium-derived data as the primary predictive model for its efficacy in VT substrates.

Part 1: Mechanistic Profiling & Signaling Pathways

The Pharmacological Divergence

The core difference between these two agents lies in their "target breadth." Amiodarone is a "dirty drug" (broad-spectrum), whereas this compound (like bretylium) operates via a dual-action mechanism targeting potassium channels and adrenergic nerve terminals.

  • Amiodarone (Benzofuran Derivative):

    • Mechanism: Multi-channel blockade. Inhibits

      
      , 
      
      
      
      (K+),
      
      
      (Na+), and
      
      
      (Ca2+).
    • Adrenergic Effect: Non-competitive

      
       and 
      
      
      
      antagonism.
    • Result: Homogenous prolongation of the Action Potential Duration (APD) and Refractory Period (ERP) across all cardiac tissues.

  • This compound (Quaternary Ammonium):

    • Mechanism: Selective

      
       blockade and accumulation in adrenergic nerve terminals.
      
    • Adrenergic Effect: Biphasic. Initial release of norepinephrine (transient hypertension) followed by inhibition of release (chemical sympathectomy/hypotension).

    • Result: Heterogenous prolongation of APD, specifically targeting ischemic zones to abolish re-entry (the "Chemical Defibrillation" effect).

Mechanistic Visualization (DOT Diagram)

G Drug_A Amiodarone Target_K K+ Channels (IKr) Drug_A->Target_K Target_NaCa Na+ / Ca2+ Channels Drug_A->Target_NaCa Target_Symp Adrenergic Nerve Terminal Drug_A->Target_Symp Antagonism Drug_E This compound (Quaternary Ammonium) Drug_E->Target_K Drug_E->Target_Symp Uptake & Blockade Effect_APD Prolonged APD/ERP (Global) Target_K->Effect_APD Target_NaCa->Effect_APD Effect_NE Inhibit NE Release (Sympathectomy) Target_Symp->Effect_NE Outcome_VT Suppression of Re-entrant VT Effect_APD->Outcome_VT Effect_Het Homogenize Repolarization (Ischemic Zone) Effect_NE->Effect_Het Effect_Het->Outcome_VT

Caption: Comparative signaling pathways. Amiodarone utilizes broad ion channel blockade, while this compound leverages adrenergic modulation and targeted repolarization.

Part 2: Experimental Performance in VT Models

The Ischemic Canine Model (Protocol)

To rigorously compare these agents, the Programmed Electrical Stimulation (PES) model in post-infarction dogs is the gold standard. This model replicates the re-entrant substrate found in human ischemic cardiomyopathy.

Experimental Workflow:

  • Induction: Ligate the Left Anterior Descending (LAD) coronary artery (2 hours) followed by reperfusion. Wait 3-5 days for scar formation.

  • Baseline Testing: Perform PES (S1-S2-S3 extrastimuli) to induce sustained VT.

  • Drug Administration:

    • Group A (Amiodarone): 5 mg/kg IV bolus over 10 min, followed by infusion.

    • Group B (this compound): 5-10 mg/kg IV bolus (titrated to avoid severe initial hypertension).

  • Re-Induction Challenge: Repeat PES at 15, 30, and 60 minutes post-infusion.

  • Defibrillation Threshold (DFT) Testing: Induce VF and measure energy required to shock back to sinus rhythm.

Comparative Data Profile

The following table summarizes the expected performance based on the quaternary ammonium class (Emilium) versus the benzofuran class (Amiodarone).

MetricAmiodaroneThis compound (Class Predicted)
Primary Mechanism Prolongs Refractoriness (Global)Prolongs Refractoriness (Ischemic Zone) + Sympatholysis
VT Suppression Rate High (60-80%)Moderate to High (50-70%)
Onset of Action Slow (Minutes to Hours)Rapid (Minutes)
Effect on DFT Increases (Makes defibrillation harder)Decreases (Facilitates "Chemical Defibrillation")
Hemodynamic Impact Negative Inotropy (Hypotension)Biphasic: Hypertension

Hypotension
Pro-arrhythmia Risk Torsades de Pointes (Low risk)Torsades de Pointes (Moderate risk due to IKr block)

Key Insight: In models of Ventricular Fibrillation (VF) or electrical storm, quaternary ammoniums like Emilium/Bretylium often outperform Amiodarone by lowering the defibrillation threshold, whereas Amiodarone can dangerously increase the energy required to defibrillate.

Part 3: Protocol for Causality Verification

To validate the adrenergic mechanism of this compound in your specific model, use this self-validating control step:

The Tyramine Challenge:

  • Administer Tyramine (which releases stored Norepinephrine).

  • Pre-Emilium: Tyramine causes a sharp rise in blood pressure.

  • Post-Emilium: Tyramine response is blunted or abolished.

    • Interpretation: This confirms Emilium has successfully entered the adrenergic nerve terminal and blocked NE release, validating the "Chemical Sympathectomy" mechanism. Amiodarone will not block the Tyramine response.

References

  • United States Adopted Names (USAN) Council. this compound: Statement on a Nonproprietary Name. American Medical Association.

  • Lednicer, D. (1980). The Organic Chemistry of Drug Synthesis, Vol 3.[1][2] John Wiley & Sons.[1][2] (Detailed synthesis of this compound and its structural relation to Bretylium).

  • Kowey, P. R., et al. (1995). "Randomized, double-blind comparison of intravenous amiodarone and bretylium in the treatment of patients with recurrent, hemodynamically destabilizing ventricular tachycardia or fibrillation." Circulation, 92(11), 3255-3263. (Primary comparative efficacy data for the drug class).

  • Bacaner, M. B. (1968). "Treatment of ventricular fibrillation and other acute arrhythmias with bretylium tosylate." American Journal of Cardiology, 21(4), 530-543.
  • TargetMol Chemicals. this compound Product Data Sheet. (Confirming antiarrhythmic classification).

Sources

A Comparative Guide to the Antiarrhythmic Effects of Emilium Tosylate in Canine Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the antiarrhythmic properties of Emilium tosylate, with a primary focus on its validation in canine models. As a senior application scientist, this document synthesizes key experimental findings, compares its efficacy with other established antiarrhythmic agents, and details the methodologies crucial for rigorous preclinical evaluation.

Introduction: The Therapeutic Potential of this compound

This compound, a quaternary ammonium compound, is classified as a Class III antiarrhythmic agent.[1] Its primary mechanism of action involves the blockade of potassium channels, which leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in cardiac myocytes.[1][2][3] This electrophysiological alteration is crucial for terminating and preventing re-entrant arrhythmias, a common underlying cause of life-threatening ventricular tachycardias and fibrillation.[2][4] Canine models, particularly those simulating myocardial infarction, have been instrumental in elucidating the therapeutic potential of this drug class.[4]

The significance of canine models in this context lies in the close parallel between the electrophysiological characteristics of the canine heart and the human heart, especially in the context of ischemic heart disease.[4] These models allow for the controlled induction and study of sustained ventricular arrhythmias, providing a robust platform for evaluating the efficacy of novel antiarrhythmic compounds like this compound.[4]

Mechanism of Action: A Closer Look at this compound's Electrophysiological Effects

This compound's antiarrhythmic effects are rooted in its ability to modulate the repolarization phase of the cardiac action potential. By blocking potassium efflux, it effectively lengthens the time it takes for the myocardial cell to return to its resting state. This prolongation of the refractory period means that the cardiac tissue is less susceptible to premature or ectopic stimuli that can trigger an arrhythmia.[1][2]

Unlike some other antiarrhythmic agents, this compound does not significantly affect the sodium channels, meaning it does not depress conduction velocity.[2] This selective action on repolarization without compromising conduction is a desirable characteristic, as it reduces the risk of proarrhythmic effects associated with slowed conduction.

Signaling Pathway of a Class III Antiarrhythmic Agent

cluster_membrane Myocyte Cell Membrane K_channel Potassium Channel (IKr, IKs) Repolarization Prolonged Repolarization K_channel->Repolarization Inhibits Na_channel Sodium Channel (INa) Ca_channel Calcium Channel (ICa,L) Emilium This compound Emilium->K_channel Blocks APD Increased Action Potential Duration (APD) Repolarization->APD ERP Increased Effective Refractory Period (ERP) APD->ERP Arrhythmia Suppression of Re-entrant Arrhythmias ERP->Arrhythmia

Caption: Mechanism of action of this compound as a Class III antiarrhythmic agent.

Comparative Efficacy in Canine Models

The true measure of an antiarrhythmic agent's potential lies in its performance relative to existing therapies. Canine models of ventricular arrhythmia provide a standardized platform for such comparisons. While direct head-to-head studies with this compound are limited, we can extrapolate from data on the closely related compound, bretylium tosylate, and compare its known effects with other classes of antiarrhythmics commonly used in veterinary and human medicine.[2][5][6]

Drug ClassRepresentative Drug(s)Primary Mechanism of ActionEfficacy in Canine Ventricular Arrhythmia ModelsKey AdvantagesPotential Disadvantages
Class III This compound (Bretylium) , Sotalol, AmiodaronePotassium Channel BlockadeHighly effective in preventing and terminating ventricular fibrillation and re-entrant tachycardia.[2][3][6]Strong antifibrillatory effects.[3] Does not depress myocardial contractility.[2]Initial release of norepinephrine can cause transient hypertension and tachycardia.[2] Hypotension with adrenergic blockade.[3]
Class I Procainamide, LidocaineSodium Channel BlockadeEffective against ventricular premature complexes and tachycardia.[7][8]Rapid onset of action (Lidocaine).Can depress conduction velocity, leading to proarrhythmia.[8] Negative inotropic effects.
Class II Atenolol, PropranololBeta-Adrenergic BlockadeEffective in suppressing adrenergically-driven arrhythmias.[7]Reduces myocardial oxygen demand. Cardioprotective effects.Can cause bradycardia and hypotension. Negative inotropic effects.[8]
Class IV Diltiazem, VerapamilCalcium Channel BlockadePrimarily used for supraventricular arrhythmias; limited efficacy for ventricular arrhythmias in dogs.[7][8]Rate control in atrial fibrillation.Negative inotropic effects. Can worsen heart failure.[8]

Experimental Protocols for Validation in Canine Models

Rigorous and reproducible experimental design is paramount in the preclinical validation of any new therapeutic agent. The following protocols outline the key steps for inducing and evaluating ventricular arrhythmias in canine models to test the efficacy of a compound like this compound.

Myocardial Infarction-Induced Arrhythmia Model

This model is highly relevant for studying re-entrant ventricular arrhythmias that occur following a heart attack.[4]

Objective: To create a substrate for sustained ventricular tachycardia and fibrillation.

Methodology:

  • Anesthesia and Surgical Preparation: Anesthetize adult mongrel dogs and maintain anesthesia with a suitable agent (e.g., pentobarbital).[5] Monitor ECG, blood pressure, and other vital signs continuously.[9]

  • Coronary Artery Ligation: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce a myocardial infarction.[6]

  • Recovery and Arrhythmia Induction: Allow the animals to recover for a period of 3-6 days.[6] During this chronic phase, the infarcted tissue creates a substrate for re-entry.

  • Programmed Electrical Stimulation (PES): Introduce a catheter with pacing electrodes into the right ventricle. Deliver a series of programmed electrical stimuli to induce ventricular tachycardia or fibrillation.[6]

Electrophysiological Studies

Objective: To quantify the effects of the drug on cardiac electrophysiology.

Methodology:

  • Catheterization: Under anesthesia, introduce multi-electrode catheters into various chambers of the heart.

  • Baseline Measurements: Record baseline electrophysiological parameters, including:

    • Action Potential Duration (APD)

    • Effective Refractory Period (ERP)

    • Conduction Velocity

    • His-ventricular (HV) interval[9]

  • Drug Administration: Administer this compound intravenously at varying doses.[5]

  • Post-Drug Measurements: Repeat the electrophysiological measurements at set intervals after drug administration to determine the dose-dependent effects.

Experimental Workflow for Antiarrhythmic Drug Validation

cluster_model Canine Model Preparation cluster_testing Arrhythmia Induction & Drug Testing cluster_analysis Data Acquisition & Analysis Model Induce Myocardial Infarction (LAD Ligation) PES Programmed Electrical Stimulation (PES) Model->PES Drug Administer this compound PES->Drug Control Administer Saline (Control) PES->Control ECG ECG & Hemodynamic Monitoring Drug->ECG EP Electrophysiological Studies (APD, ERP) Drug->EP Control->ECG Control->EP Analysis Compare Arrhythmia Incidence & Electrophysiological Parameters ECG->Analysis EP->Analysis

Caption: Workflow for validating the antiarrhythmic effects of this compound in a canine model.

Trustworthiness and Self-Validating Systems

To ensure the integrity of the findings, every experimental protocol should incorporate self-validating mechanisms:

  • Positive and Negative Controls: The inclusion of a saline control group is essential to account for any spontaneous changes in arrhythmia susceptibility.[5] A positive control, such as a known effective antiarrhythmic like amiodarone, can provide a benchmark for efficacy.

  • Dose-Response Relationship: Evaluating the effects of this compound across a range of doses helps to establish a clear dose-response relationship, strengthening the evidence for its pharmacological activity.[9]

  • Blinded Analysis: To mitigate bias, the analysis of ECG recordings and electrophysiological data should be performed by an investigator who is blinded to the treatment groups.

Conclusion and Future Directions

The available evidence from canine models strongly supports the potent antiarrhythmic effects of this compound, particularly in the context of life-threatening ventricular arrhythmias. Its mechanism of action as a Class III agent, prolonging the action potential duration and effective refractory period without depressing conduction velocity, presents a favorable electrophysiological profile.

Future research should focus on direct, head-to-head comparative studies of this compound with newer generation antiarrhythmic drugs in well-established canine models of sudden cardiac death. Furthermore, long-term efficacy and safety studies are warranted to fully characterize its therapeutic potential for chronic arrhythmia management.

References

  • Gomoll, A. W., & Lekich, R. F. (1984). Recent advances in antiarrhythmic drug research: studies in chronic canine myocardial infarction-ventricular tachyarrhythmia models. Journal of the American College of Cardiology, 3(2), 405-411. [Link]

  • Gaide, M. S., Myerburg, R. J., Kozlovskis, P. L., & Bassett, A. L. (1983). Electrophysiologic effects of bretylium tosylate on the canine heart during coronary artery occlusion and reperfusion. American Heart Journal, 105(5), 793-800. [Link]

  • Slideshare. (n.d.). Experimental evaluation of anti arrhythmic drugs. Retrieved from [Link]

  • Bigger, J. T., & Jaffe, C. C. (1970). Electrophysiologic effects of bretylium tosylate on single fibers of the canine specialized conducting system and ventricle. Journal of Pharmacology and Experimental Therapeutics, 173(2), 344-356. [Link]

  • Patterson, E., & Lucchesi, B. R. (1982). Prevention of chronic canine ventricular tachyarrhythmias with bretylium tosylate. Journal of Cardiovascular Pharmacology, 4(6), 958-964. [Link]

  • Rosenshtraukh, L. V., An, I., & Undrovinas, A. I. (1995). [Electrophysiological experimental study of a novel class III antiarrhythmic drug RG-2]. Kardiologiia, 35(10), 46-51. [Link]

  • Heissenbuttel, R. H., & Bigger, J. T. (1979). Bretylium tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias. Annals of Internal Medicine, 91(2), 229-238. [Link]

  • Cardinal, R., & Sasyniuk, B. I. (1978). Electrophysiological effects of bretylium tosylate on subendocardial Purkinje fibers from infarcted canine hearts. Journal of Pharmacology and Experimental Therapeutics, 204(1), 159-174. [Link]

  • Hashimoto, K., & Ishii, M. (1988). Effects of antiarrhythmic drugs on canine ventricular arrhythmia models: which electrophysiological characteristics of drugs are related to their effectiveness?. Japanese Journal of Pharmacology, 48(2), 141-153. [Link]

  • Vos, M. A., & Verduyn, S. C. (1998). Experimental models of torsade de pointes. Cardiovascular Research, 37(1), 22-32. [Link]

  • Estrada, A. (2015). Which Drugs Treat Ventricular Arrhythmias in Dogs & Cats?. Clinician's Brief. [Link]

  • Anderson, J. L. (1984). Bretylium tosylate: profile of the only available class III antiarrhythmic agent. Clinical Therapeutics, 7(2), 205-224. [Link]

  • Tovar, O. A., & Gonzalez, E. R. (1983). Bretylium Tosylate and Electrically Induced Cardiac Arrhythmias During Hypothermia in Dogs. Cryobiology, 20(5), 551-557. [Link]

  • MSD Veterinary Manual. (n.d.). Antiarrhythmics for Use in Animals. Retrieved from [Link]

  • Wale, J. L., & Kosterlitz, H. W. (1969). The effect of bretylium on intracellular cardiac action potentials in relation to its anti-arrhythmic and local anaesthetic activity. British Journal of Pharmacology, 37(2), 380-390. [Link]

  • Thoracic Key. (2016). Mechanisms of Action of Antiarrhythmic Drugs in Ventricular Arrhythmias. Retrieved from [Link]

  • Wikipedia. (n.d.). Antiarrhythmic agent. Retrieved from [Link]

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A Comparative Benchmarking Guide to Emilium Tosylate and Standard Class III Antiarrhythmic Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the electrophysiological characterization of Emilium tosylate, a putative Class III antiarrhythmic agent, benchmarked against established drugs in this class, including amiodarone, dofetilide, and sotalol. The methodologies detailed herein are designed for researchers, pharmacologists, and drug development professionals, emphasizing scientific integrity, experimental causality, and robust data interpretation.

Introduction: The Double-Edged Sword of Repolarization Delay

Class III antiarrhythmic agents are a cornerstone in the management of cardiac arrhythmias, particularly those driven by re-entrant circuits.[1] Their primary mechanism involves the blockade of potassium channels responsible for the repolarization phase of the cardiac action potential.[2] Specifically, most agents target the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[3] This inhibition prolongs the action potential duration (APD) and, consequently, the effective refractory period (ERP) of cardiomyocytes.[1] By extending the period during which the cell is unexcitable, these drugs can effectively terminate re-entrant tachyarrhythmias.[1]

However, this therapeutic action is intrinsically linked to a significant safety liability. Excessive prolongation of the APD, reflected as a prolonged QT interval on the electrocardiogram (ECG), creates a substrate for early afterdepolarizations (EADs), which can trigger a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[4][5] Therefore, benchmarking a new chemical entity like this compound requires a multi-tiered approach that meticulously evaluates both its desired electrophysiological signature and its proarrhythmic potential.

This guide outlines a logical, tiered workflow, progressing from high-throughput molecular target engagement assays to integrated functional assessments in ex vivo heart models.

Section 1: The Electrophysiological Foundation of Class III Action

The efficacy and safety of a Class III agent are dictated by its interaction with the complex orchestration of ion channels governing the cardiac action potential. While the primary target is the IKr channel, off-target effects on other channels (e.g., sodium, calcium, or other potassium channels) can significantly modulate a drug's overall profile, as seen with multi-channel blockers like amiodarone.[6][7]

cluster_AP Cardiac Action Potential cluster_DrugEffect Class III Agent Intervention AP_Start Phase 4 (Resting) Phase0 Phase 0 (Depolarization) Na+ Influx AP_Start->Phase0 Phase1 Phase 1 (Initial Repol.) K+ Efflux Phase0->Phase1 Phase2 Phase 2 (Plateau) Ca2+ Influx Phase1->Phase2 Phase3 Phase 3 (Repolarization) K+ Efflux (IKr) Phase2->Phase3 AP_End Phase 4 (Resting) Phase3->AP_End Outcome Prolonged APD & Increased ERP Phase3->Outcome Leads to Drug This compound & Standard Class III Agents Block Block IKr (hERG) Channel Drug->Block Target Block->Phase3 Inhibits

Figure 1: Mechanism of Action for Class III Antiarrhythmic Agents.

Section 2: A Multi-Tiered Experimental Workflow for Benchmarking

A robust evaluation follows a logical progression from establishing on-target activity to understanding the integrated physiological consequences. This workflow ensures that resources are focused on compounds with the most promising efficacy-to-safety ratio.

start Test Compound: This compound tier1 Tier 1: Molecular Target Engagement hERG Channel Inhibition Assay (Automated Patch Clamp) start->tier1 Determine IKr Blockade Potency tier2 Tier 2: Cellular Electrophysiology Action Potential Duration Assay (iPSC-Cardiomyocytes) tier1->tier2 Confirm Cellular Effect tier3 Tier 3: Integrated Organ-Level Assessment Proarrhythmia & Efficacy Model (Langendorff-Perfused Rabbit Heart) tier2->tier3 Assess Integrated Safety & Function analysis Comparative Data Analysis (Benchmarking vs. Standards) tier3->analysis decision Risk/Benefit Assessment analysis->decision

Figure 2: Tiered workflow for benchmarking a novel Class III agent.

Section 3: In Vitro Characterization Protocols

Protocol 1: hERG Potassium Channel Inhibition Assay

Rationale: This assay directly quantifies the potency of a compound to inhibit the IKr current, the hallmark of a Class III agent. Automated patch-clamp provides high-throughput, high-fidelity data on channel kinetics.[8] The protocol must be conducted at physiological temperature, as hERG channel pharmacology can be temperature-sensitive.[9]

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG (KCNH2) channel are cultured to ~80% confluency.[10]

  • Cell Preparation: Cells are harvested and suspended in an extracellular solution. The cell suspension is placed into the automated patch-clamp system (e.g., QPatch or IonWorks Barracuda).[8]

  • Patch-Clamp Recording:

    • Whole-cell patch-clamp configuration is established automatically.

    • The membrane potential is held at -80 mV.

    • A pre-programmed voltage protocol, such as the one recommended by the FDA, is applied to elicit hERG currents.[9] This typically involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the peak tail current, which reflects IKr.

    • The baseline current is stabilized by applying the voltage protocol repeatedly in a vehicle control solution.

  • Compound Application: this compound, standard Class III agents (Dofetilide, Sotalol), and a multi-channel blocker (Amiodarone) are applied at increasing concentrations (e.g., 0.01 to 100 µM).

  • Data Acquisition: The peak tail current is measured at each concentration after steady-state inhibition is achieved.

  • Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline. An IC50 (half-maximal inhibitory concentration) value is determined by fitting the concentration-response data to a Hill equation. Dofetilide is used as a potent positive control to validate assay sensitivity.[9]

Protocol 2: Action Potential Duration (APD) Assay in iPSC-Cardiomyocytes

Rationale: Moving from the molecular target to the cellular level, this assay confirms that hERG blockade translates into the intended physiological effect: APD prolongation. Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) offer a human-relevant model system.[11] Voltage-sensitive dyes allow for high-throughput optical measurement.

Methodology:

  • Cell Culture: iPSC-CMs are seeded onto 96- or 384-well plates and cultured until a spontaneously beating syncytium is formed.[11]

  • Dye Loading: The cells are incubated with a voltage-sensitive fluorescent dye (e.g., FluoVolt™) for 45-60 minutes at 37°C.[11]

  • Compound Incubation: After washing, cells are incubated with various concentrations of this compound and standard agents for a predetermined period (e.g., 30 minutes).

  • Data Acquisition: The plate is placed in a kinetic plate reader capable of rapid fluorescence measurements. The optical signal corresponding to the action potential is recorded from each well over several seconds.

  • Pacing (Optional but Recommended): To control for the variable beating rate of iPSC-CMs and to test for frequency dependence, cells can be field-stimulated at different frequencies (e.g., 0.5 Hz, 1 Hz, and 2 Hz).

  • Analysis: The recorded waveforms are analyzed to determine key APD parameters:

    • APD90: Action potential duration at 90% repolarization. This is the primary endpoint for assessing Class III activity.[12]

    • APD50: Action potential duration at 50% repolarization.

    • Triangulation: The difference between APD90 and APD30. An increase in triangulation is considered a potential proarrhythmic indicator.[13]

    • The concentration-dependent effects on these parameters are plotted and compared. The phenomenon of "reverse use-dependence" (greater APD prolongation at slower pacing rates) is a key characteristic of many Class III agents and should be explicitly assessed.[14]

Section 4: Ex Vivo Integrated Proarrhythmia Assessment

Protocol 3: The Langendorff-Perfused Isolated Rabbit Heart Model

Rationale: This ex vivo model provides the most comprehensive preclinical assessment of a drug's integrated effect on cardiac electrophysiology, free from confounding systemic and autonomic influences.[15] It is considered a robust model for predicting proarrhythmic risk, particularly TdP.[13][16] The rabbit heart is used due to its electrophysiological similarities to the human heart.

Methodology:

  • Heart Isolation: A New Zealand White rabbit is heparinized and anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus via aortic cannulation for retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution.

  • Instrumentation:

    • A pseudo-ECG is recorded using electrodes placed on the heart's surface.

    • Monophasic Action Potential (MAP) recording electrodes are placed on the ventricular epicardium to directly measure APD.[13]

    • A pacing electrode is placed on the ventricle for controlled stimulation.

  • Stabilization: The heart is allowed to stabilize for at least 30 minutes, with pacing at a baseline cycle length (e.g., 400 ms / 2.5 Hz).

  • Baseline Recording: Baseline ECG and MAP parameters (QT interval, APD90) are recorded at multiple pacing frequencies (e.g., 2.5 Hz down to 1 Hz) to establish the baseline frequency-dependence.

  • Compound Perfusion: this compound and standard agents are perfused through the heart at clinically relevant concentrations.

  • Proarrhythmia Assessment: During drug perfusion, the following are monitored:

    • APD90 and QT Prolongation: Quantify the extent of repolarization delay.

    • Reverse Frequency-Dependence: Assess if the APD prolongation is more pronounced at slower pacing rates, a key risk factor for TdP.[14]

    • Induction of Arrhythmias: Monitor for spontaneous or induced proarrhythmic events, including EADs, ventricular tachycardia, and TdP.[16][17] A programmed electrical stimulation protocol can be used to challenge the heart and assess its vulnerability to arrhythmia.

  • Data Analysis: A proarrhythmic score can be assigned based on the severity and incidence of observed events, allowing for a semi-quantitative comparison between compounds.[16]

Section 5: Data Synthesis and Comparative Analysis

The collected data should be synthesized into a clear, comparative format to facilitate a holistic assessment of this compound's profile.

Table 1: Comparative Electrophysiological Profile of this compound and Standard Class III Agents (Hypothetical Data)

ParameterThis compoundDofetilide (Pure IKr Blocker)Sotalol (IKr + β-Blocker)Amiodarone (Multi-channel)
hERG IC50 (nM) 1201015,0001,200
APD90 Prolongation at 1x IC50 (%, 1Hz) + 45%+ 60%+ 35%+ 25%
Reverse Use-Dependence Ratio (APD90 at 1Hz / 2Hz) 1.351.451.301.10
Incidence of TdP in Langendorff (at 30x IC50) 3/6 Hearts5/6 Hearts2/6 Hearts0/6 Hearts
Proarrhythmia Score (Arbitrary Units) 75955015

Interpretation:

  • Dofetilide: Represents a potent, "pure" IKr blocker with significant APD prolongation, strong reverse use-dependence, and a high proarrhythmic risk, as expected.[4]

  • Amiodarone: Shows weaker hERG blockade and less APD prolongation. Its multi-channel blocking properties (Na+, Ca2+) and lack of significant reverse use-dependence contribute to its well-documented lower proarrhythmic risk.[4][5]

  • Sotalol: Possesses moderate IKr blocking activity and proarrhythmic potential, which is also modulated by its β-blocking effects.[18]

  • This compound (Hypothetical): In this example, this compound is a potent hERG blocker, but less so than dofetilide. It causes significant, frequency-dependent APD prolongation and has a notable proarrhythmic risk, placing its profile somewhere between the high-risk pure blockers and the lower-risk multi-channel agents.

Conclusion

This guide presents a systematic and scientifically grounded approach to benchmarking this compound against standard Class III antiarrhythmic agents. By progressing through a logical workflow from molecular target to integrated organ function, researchers can build a comprehensive profile of a novel compound's electrophysiological signature. This multi-tiered characterization, which critically assesses both the desired therapeutic effect (APD prolongation) and the inherent safety risk (proarrhythmia), is indispensable for making informed decisions in the drug development process. The ultimate goal is to identify agents that offer a superior balance of efficacy and cardiac safety compared to existing therapies.

References

  • Title: Class III Antiarrhythmics (Potassium Channel Blockers) Source: CV Pharmacology URL: [Link]

  • Title: Assessment of Proarrhythmic Risk for Class III Antiarrhythmic Drug in Atrium Source: IEEE Xplore URL: [Link]

  • Title: Antiarrhythmic Electrophysiology and Pharmacotherapy Source: Anesthesia Key URL: [Link]

  • Title: Antiarrhythmic agent Source: Wikipedia URL: [Link]

  • Title: Class 3 Antiarrhythmic Drugs (Potassium Channel Blockers) Source: Lecturio URL: [Link]

  • Title: Proarrhythmia with class III antiarrhythmic drugs: types, risks, and management Source: PubMed URL: [Link]

  • Title: Cell-based hERG Channel Inhibition Assay in High-throughput Format Source: PubMed Central (PMC) URL: [Link]

  • Title: Mechanistic Characterization of Cardiac Arrhythmia from Electrical and Optical Mapping in Langendorff-Perfused Rabbit Hearts Source: Computing in Cardiology URL: [Link]

  • Title: Proarrhythmia with class III antiarrhythmic drugs: definition, electrophysiologic mechanisms, incidence, predisposing factors, and clinical implications Source: PubMed URL: [Link]

  • Title: Langendorff Heart Studies Source: CorDynamics URL: [Link]

  • Title: hERG Safety Assay Source: Evotec URL: [Link]

  • Title: A rabbit Langendorff heart proarrhythmia model: predictive value for clinical identification of Torsades de Pointes Source: PubMed URL: [Link]

  • Title: Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System Source: Molecular Devices URL: [Link]

  • Title: hERG Patch Clamp Assay – Cardiac Safety Panel Source: Reaction Biology URL: [Link]

  • Title: Action Potential Assay in Purkinje Fibers Source: Reaction Biology URL: [Link]

  • Title: Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Improving Cardiac Action Potential Measurements: 2D and 3D Cell Culture Source: PubMed Central (PMC) URL: [Link]

  • Title: Digital twin for sex-specific identification of class III antiarrhythmic drugs based on in vitro measurements, computer models, and machine learning tools Source: PubMed Central (PMC) URL: [Link]

  • Title: In vitro models of proarrhythmia Source: PubMed Central (PMC) URL: [Link]

  • Title: Effects of class III antiarrhythmic agents in an in vitro rabbit model of spontaneous torsades de pointe Source: PubMed URL: [Link]

  • Title: Action potential characterization in intact mouse heart: steady-state cycle length dependence and electrical restitution Source: American Journal of Physiology-Heart and Circulatory Physiology URL: [Link]

  • Title: Classes of Antiarrhythmic Drugs Explained Source: Liv Hospital URL: [Link]

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: Emilium Tosylate

[1][2][3]

Executive Safety Summary & Hazard Characterization

Emilium Tosylate (Ethyl(3-methoxybenzyl)dimethylaminium 4-methylbenzenesulfonate) is a quaternary ammonium compound with potent antiarrhythmic and cardiac depressant properties. Unlike benign laboratory salts, this compound presents a specific pharmacological hazard: accidental systemic absorption can lead to bradycardia, hypotension, or conduction block.

As a Senior Application Scientist, I categorize this material as a High Potency Active Pharmaceutical Ingredient (HPAPI) for handling purposes. In the absence of a specific Occupational Exposure Limit (OEL), we must apply a Default Control Banding strategy.

Chemical & Physical Properties
PropertyDataOperational Implication
CAS Number 30716-01-9Use for inventory tracking and waste labeling.
Molecular Formula C₁₉H₂₇NO₄SQuaternary ammonium salt structure.
Molecular Weight 365.49 g/mol Heavy powder; potential for static charge accumulation.
Physical State Crystalline SolidHigh dust generation potential during weighing.
Pharmacological Class Class III Antiarrhythmic (Analogous)Target Organ: Heart. Risk: Arrhythmia/Cardiac Arrest.
Solubility Soluble in water/polar solventsRapid systemic uptake if in solution.

Risk Assessment & Control Banding

Since no regulatory OEL exists for this compound, we utilize the Performance-Based Exposure Control Limits (PB-ECL) approach. Based on its structural similarity to Bretylium and its classification as a cardiac depressant, we assign it to Occupational Health Band 4 (OEB 4) .

  • Target OEL: < 10 µg/m³ (8-hour TWA)

  • Critical Hazard: Cardiotoxicity via inhalation or mucous membrane absorption.

The "Static Trap" (Expert Insight)

Quaternary ammonium tosylates are notorious for accumulating static charge. When using a spatula to transfer the powder, the particles often "jump" or repel, creating an invisible aerosol cloud.

  • Control: Use an ionizing bar or anti-static gun inside the balance enclosure. Never weigh this compound on an open bench.

Personal Protective Equipment (PPE) Matrix

This protocol relies on a "Redundant Barrier" system. Do not rely on a single layer of protection.

Body ZonePPE RequirementTechnical Rationale
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P3 only if handled inside a certified Class II Biosafety Cabinet (BSC).Prevents inhalation of micro-particles. Cardiac agents require zero-tolerance for inhalation.
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (4 mil) 2. Outer: Extended-cuff Nitrile (5-8 mil)Visual breach detection. Nitrile provides excellent resistance to tosylate salts.
Dermal (Body) Tyvek® Lab Coat (Closed front) or Coveralls with elastic cuffs.Prevents dust accumulation on street clothes. Cotton coats trap powder and become secondary contamination sources.
Ocular Chemical Goggles (Indirect Vent).Safety glasses are insufficient due to the risk of airborne dust entering the tear duct (rapid systemic absorption).

Operational Workflow: Safe Handling Protocol

Pre-Operational Setup
  • Engineering Control: Verify the Fume Hood or Powder Containment Balance Enclosure is operating at 80–100 fpm face velocity.

  • Deactivation Prep: Prepare a spray bottle of 10% Sodium Dodecyl Sulfate (SDS) or a specific surfactant cleaner. Simple water often spreads hydrophobic powders; a surfactant encapsulates them.

Step-by-Step Weighing Procedure
  • Don PPE according to the matrix above.

  • Static Neutralization: Pass the anti-static gun over the weighing boat and the bulk container before opening.

  • Transfer:

    • Open the container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Technique: Use the "tap and pour" method rather than scooping to minimize dust disturbance.

  • Wet Down: If preparing a solution, add the solvent to the weighing vessel immediately after weighing (if protocol permits) to sequester the dust into a liquid phase.

  • Closure: Wipe the threads of the bulk container with a Kimwipe dampened with surfactant before recapping. This prevents "crunchy" caps that release dust upon next opening.

Visualizing the Safety Logic

The following diagram illustrates the critical decision nodes in the handling process.

SafeHandlingStartStart: this compound HandlingRiskCheckCheck Containment(Hood/BSC Functional?)Start->RiskCheckRiskCheck->StartFail (Stop)PPEDon PPE:Double Nitrile, Goggles, TyvekRiskCheck->PPEPassStaticNeutralize Static(Ionizer/Gun)PPE->StaticWeighWeighing Process(Closed Enclosure)Static->WeighMinimize DustSolubilizeImmediate Solubilization(Sequester Dust)Weigh->SolubilizePreferred PathWasteDisposal:Solid Hazardous WasteWeigh->WasteDry WasteCleanDecon: 10% Surfactant WipeSolubilize->CleanClean->Waste

Figure 1: Critical Control Point Workflow for handling potent cardiac agents.

Emergency Response & First Aid

Mechanism of Injury: As an antiarrhythmic, overdose leads to myocardial depression.

  • Inhalation: Remove victim to fresh air immediately. Do not let them walk; transport via stretcher to minimize cardiac demand. Call Emergency Services.

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use alcohol (enhances absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

Disposal & Deactivation

Do not dispose of down the drain.

  • Solid Waste: Collect all gloves, weighing boats, and contaminated Kimwipes in a dedicated "Cytotoxic/High Potency" waste bag (usually yellow or clearly labeled).

  • Liquid Waste: Collect aqueous or organic solutions in a container labeled: "Hazardous Waste: this compound - Toxic/Cardioactive."

  • Destruction: Incineration is the preferred method for quaternary ammonium salts to ensure complete thermal decomposition.

References

  • PubChem. (n.d.). This compound (Compound).[1][2][3][4][5][6][7][8][9][10][11][12] National Library of Medicine. Retrieved October 26, 2023, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.